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Foundational

An In-depth Technical Guide to the Mechanism of Action of CBP/p300 Ligands

A Senior Application Scientist's Perspective on Characterizing Catalytic Inhibitors A Note on Scope: The vast landscape of chemical biology includes numerous ligands targeting the CREB-binding protein (CBP) and its paral...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Characterizing Catalytic Inhibitors

A Note on Scope: The vast landscape of chemical biology includes numerous ligands targeting the CREB-binding protein (CBP) and its paralog, p300. To provide a technically deep and cohesive guide, this document will focus on the mechanism of a well-characterized, potent, and selective catalytic inhibitor, A-485 , as a representative "CBP/p300 Ligand." This allows for a focused exploration of a validated mechanism of action, supported by robust experimental data and established protocols.

Introduction: CBP/p300 as a Central Node in Transcriptional Regulation

The paralogous proteins CREB-binding protein (CBP) and p300 are essential transcriptional co-activators that function as master regulators of gene expression in multicellular organisms.[1][2] They do not bind DNA directly but are recruited to specific genomic loci, such as enhancers and promoters, by interacting with hundreds of transcription factors.[2][3] The primary enzymatic function of CBP/p300 is that of a histone acetyltransferase (HAT). By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine residues on histone tails (and other proteins), they play a critical role in chromatin remodeling and the activation of gene transcription.[1][2][4]

Specifically, the acetylation of histone H3 at lysine 27 (H3K27ac) and lysine 18 (H3K18ac) by CBP/p300 is a hallmark of active enhancers and promoters.[1][5] This epigenetic mark facilitates the recruitment of other regulatory proteins, including bromodomain-containing proteins like BRD4, which in turn recruit the transcriptional machinery to initiate and elongate transcription.[6][7] Given their central role in controlling cell growth, differentiation, and proliferation, the aberrant activity of CBP/p300 is implicated in numerous diseases, most notably cancer, making them a compelling therapeutic target.[1][8]

Part 1: The Core Mechanism of A-485: Competitive Inhibition of the HAT Domain

The foundational mechanism of A-485 is its function as a potent and selective inhibitor of the catalytic HAT activity of both p300 and CBP.[9][10] Unlike bromodomain inhibitors (e.g., BET inhibitors), which prevent the "reading" of acetylated histones, A-485 is a catalytic inhibitor that prevents the "writing" of these essential epigenetic marks.

Biochemical Mechanism: Competition with Acetyl-CoA

Through structural and biochemical studies, A-485 has been shown to be an acetyl-CoA competitive inhibitor.[1][9] X-ray crystallography of the p300 HAT domain in complex with A-485 reveals that the inhibitor binds directly within the catalytic active site, the same pocket that acetyl-CoA would normally occupy.[1][8] This direct competition physically obstructs the binding of acetyl-CoA, thereby preventing the transfer of acetyl groups to histone substrates. This mechanism is highly specific; A-485 demonstrates over 1,000-fold selectivity for p300/CBP compared to other related HATs like PCAF or GCN5L2.[9]

cluster_0 Normal State: Acetylation cluster_1 Inhibited State: A-485 p300_active p300/CBP (Active Site) acetylated_histone Acetylated Histone (H3K27ac) p300_active->acetylated_histone Catalyzes acetyl_coa Acetyl-CoA acetyl_coa->p300_active Binds histone Histone Substrate (e.g., H3K27) histone->p300_active Binds gene_activation Gene Activation acetylated_histone->gene_activation p300_blocked p300/CBP (Active Site) acetyl_coa_blocked Acetyl-CoA p300_blocked->acetyl_coa_blocked Blocks no_acetylation No Acetylation p300_blocked->no_acetylation a485 A-485 a485->p300_blocked Competitively Binds gene_repression Gene Repression no_acetylation->gene_repression

Caption: Competitive inhibition of CBP/p300 by A-485.

Part 2: Functional Consequences of CBP/p300 Catalytic Inhibition

The biochemical inhibition of HAT activity by A-485 translates into profound and specific effects on cellular transcription and phenotype, particularly in cancers that are highly dependent on specific transcriptional programs.

Transcriptional Reprogramming: Silencing Oncogenic Enhancers

The most significant downstream effect of A-485 is the global reduction of H3K27 and H3K18 acetylation.[1][5] This effect is particularly pronounced at active enhancers and super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes. In cancers like castration-resistant prostate cancer (CRPC) and certain hematological malignancies, these super-enhancers control the expression of critical oncogenes such as the Androgen Receptor (AR) and MYC .[1][11][12][13]

By treating cells with A-485, the H3K27ac marks at the MYC enhancer are erased.[14] This loss of acetylation prevents the recruitment of the transcriptional machinery, leading to a rapid and potent downregulation of MYC mRNA and protein levels.[9][13] This targeted suppression of oncogenic transcriptional programs is the primary driver of the compound's anti-tumor activity.

Cellular Phenotypes: Inducing Cell Cycle Arrest and Apoptosis

The A-485-mediated downregulation of key oncogenes like MYC leads to predictable and potent anti-proliferative effects.[15][16][17] In sensitive cancer cell lines, treatment with A-485 results in:

  • Suppression of Proliferation: A marked decrease in the rate of cell division is observed across various cancer types, including prostate cancer, multiple myeloma, and acute myeloid leukemia.[1]

  • Cell Cycle Arrest: Cells are unable to progress through the cell cycle, often arresting at the G1/S checkpoint.[15]

  • Induction of Apoptosis: Prolonged inhibition of critical survival pathways ultimately leads to programmed cell death.

These effects are highly lineage-specific, demonstrating potent activity in cancers addicted to specific transcriptional pathways while having less impact on other tumor types.[1][9]

Part 3: A Practical Guide to Experimental Validation

To rigorously characterize the mechanism of a CBP/p300 catalytic inhibitor like A-485, a multi-tiered experimental approach is required. As a senior application scientist, the goal is to build a self-validating system of experiments where biochemical, cellular, and functional data converge to tell a cohesive story.

Key Quantitative Data for A-485
ParameterTargetValueAssay Type
IC₅₀ p300-BHC Domain9.8 nMBiochemical HAT Assay
IC₅₀ CBP-BHC Domain2.6 nMBiochemical HAT Assay
IC₅₀ p300 HAT (full)~60 nMBiochemical HAT Assay
EC₅₀ H3K27Ac Inhibition (PC-3 cells)103 nMCellular Western Blot

Data compiled from multiple sources.[8][9][10]

Protocol 1: Measuring Direct Target Engagement and Binding Affinity via Isothermal Titration Calorimetry (ITC)

Causality: Before investigating cellular effects, it is critical to confirm that the ligand directly binds to the purified target protein and to quantify the thermodynamics of this interaction. ITC is the gold standard for this, as it is a label-free in-solution technique that measures the heat change upon binding, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[18][19][20]

Methodology:

  • Preparation:

    • Express and purify the recombinant catalytic HAT domain of human p300.

    • Prepare a concentrated stock solution of A-485 in a buffer that is perfectly matched to the protein buffer (including DMSO concentration, if any) to minimize heats of dilution.[19] Degas all solutions thoroughly.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Instrument Setup (e.g., MicroCal ITC200):

    • Set the experimental temperature (e.g., 25°C).

    • Load the p300 protein solution (typically 5-50 µM) into the sample cell.[19]

    • Load the A-485 solution (typically 10-20x the protein concentration) into the injection syringe.[19]

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.[18]

    • Execute a series of 19-29 subsequent injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[18]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.

Protocol 2: Assessing Cellular Target Inhibition via Chromatin Immunoprecipitation sequencing (ChIP-seq)

Causality: To demonstrate that A-485 functions by reducing histone acetylation at specific genomic loci, ChIP-seq is the definitive experiment. This technique maps the genome-wide locations of histone modifications or protein binding. A successful experiment will show a significant reduction in the H3K27ac signal at known p300/CBP target sites, such as the MYC enhancer, upon A-485 treatment.[2][21]

cluster_workflow ChIP-seq Workflow start 1. Crosslink & Lyse (Cancer Cells +/- A-485) sonication 2. Chromatin Shearing (Sonication) start->sonication ip 3. Immunoprecipitation (with anti-H3K27ac Ab) sonication->ip wash 4. Wash & Elute ip->wash beads Magnetic Beads beads->ip reverse 5. Reverse Crosslinks wash->reverse purify 6. Purify DNA reverse->purify library 7. Library Prep & Sequencing purify->library analysis 8. Data Analysis (Peak Calling, Differential Binding) library->analysis

Caption: High-level workflow for a ChIP-seq experiment.

Methodology:

  • Cell Treatment and Crosslinking:

    • Culture a sensitive cell line (e.g., 22Rv1 prostate cancer cells) to ~80% confluency.

    • Treat one set of cells with A-485 (e.g., 500 nM) and a control set with vehicle (DMSO) for a defined period (e.g., 2-24 hours).

    • Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to release the nuclei.

    • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp. This step is critical and requires optimization.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with protein A/G magnetic beads.

    • Incubate a portion of the lysate overnight at 4°C with a highly validated antibody against H3K27ac. Save a small aliquot as the "input" control.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Perform a series of stringent washes to remove non-specifically bound chromatin.

    • Elute the specifically bound chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Add NaCl and incubate at 65°C overnight to reverse the formaldehyde crosslinks.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the ChIP and input DNA samples according to standard protocols (e.g., Illumina).

    • Perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align sequence reads to the reference genome.

    • Perform peak calling to identify regions of H3K27ac enrichment.

    • Conduct differential binding analysis between the A-485-treated and vehicle-treated samples to identify regions with significantly reduced H3K27ac signal.

Protocol 3: Validating Functional Downstream Effects via RT-qPCR

Causality: The final piece of the mechanistic puzzle is to confirm that the observed epigenetic changes (from ChIP-seq) result in the predicted functional outcome: a change in target gene expression. RT-qPCR is a rapid and sensitive method to quantify the mRNA levels of specific genes of interest, such as MYC.[22][23][24]

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with A-485 and vehicle as in the ChIP-seq protocol.

    • Harvest the cells and extract total RNA using a TRIzol-based method or a column-based kit.[25] Ensure RNA integrity and purity.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[22][24]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing: cDNA template, SYBR Green master mix, and forward and reverse primers specific to the target gene (MYC) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Run the reaction on a real-time PCR instrument, typically for 40 cycles.[22] The cycling conditions generally include a denaturation step (95°C), an annealing step (e.g., 60°C), and an extension step (72°C).[26]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction. The Ct value is inversely proportional to the amount of starting template.

    • Calculate the change in target gene expression using the comparative CT (ΔΔCT) method.[26]

    • Normalize the Ct value of the target gene (MYC) to the Ct value of the housekeeping gene (ΔCT).

    • Calculate the difference between the ΔCT of the treated sample and the ΔCT of the control sample (ΔΔCT).

    • The fold change in gene expression is calculated as 2-ΔΔCT. A value less than 1 indicates downregulation.

Conclusion

The mechanism of action for the CBP/p300 ligand A-485 is a clear and compelling example of targeted epigenetic therapy. By competitively inhibiting the HAT domain's ability to bind acetyl-CoA, A-485 prevents the acetylation of key histone residues like H3K27. This leads to the transcriptional repression of critical oncogenic drivers, most notably MYC, resulting in potent anti-proliferative effects in susceptible cancers. The validation of this mechanism relies on a coordinated set of experiments—from biochemical binding assays (ITC) to genome-wide epigenetic profiling (ChIP-seq) and functional gene expression analysis (RT-qPCR)—that together provide an unassailable, in-depth understanding of the ligand's function.

References

  • CellCentric's first-in-class p300/CBP inhibitor CCS1477 publishes in Cancer Discovery. CellCentric. [Link]

  • Inhibition of p300/CBP Suppresses Castration-Resistant Prostate Cancer. Cancer Discovery, AACR Journals. [Link]

  • CellCentric's p300/CBP bromodomain inhibitor is clearly differentiated from BET inhibitors. CellCentric. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]

  • Selective inhibition of CBP/p300 HAT by A-485 results in suppression of lipogenesis and hepatic gluconeogenesis. Nature Communications, PMC. [Link]

  • Quantitative Real Time PCR Protocol. Stack Lab, Columbia University. [Link]

  • EP300阻害薬A485、膀胱がんの増殖抑制とMYC発現低下を示す (EP300 inhibitor A485 shows suppression of bladder cancer proliferation and decreased MYC expression). CareNet Academia. [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of California, Irvine. [Link]

  • CellCentric Lead Optimisation Campaign - CCS1477. Sygnature Discovery. [Link]

  • Gene Expression Analysis by Reverse Transcription Quantitative PCR. Jove. [Link]

  • Gene Expression Analysis by Quantitative Real Time PCR (qRT-PCR). Bio-protocol. [Link]

  • p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization. Theranostics, PMC. [Link]

  • 5KJ2: The novel p300/CBP inhibitor A-485 uncovers a unique mechanism of action to target AR in castrate resistant prostate cancer. RCSB PDB. [Link]

  • Abstract 3826: CCS1477, a potent and selective p300/CBP bromodomain inhibitor, is targeted & differentiated from BET inhibitors in prostate cancer cell lines in vitro. Cancer Research, AACR Journals. [Link]

  • Targeting p300/CBP in lethal prostate cancer. Journal of Clinical Investigation, PMC. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Spanish Society of Biophysics. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • A-485 inhibits MYC in 22Rv1 cells and A-485 dosing of LuCaP-77 CR... ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters, PMC. [Link]

  • Isothermal titration calorimetry. Nature Reviews Methods Primers. [Link]

  • Brief guide to RT-qPCR. Animal Cells and Systems, PMC. [Link]

  • Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. Jove. [Link]

  • Theoretical and practical refinements of sans spike-in quantitative ChIP-seq with application to p300/CBP inhibition. bioRxiv. [Link]

  • The p300 Inhibitor A-485 Exerts Antitumor Activity in Growth Hormone Pituitary Adenoma. Endocrinology. [Link]

  • Systematic Evaluation of ChIP-seq Workflow with Automation. UC San Diego Library. [Link]

  • Promoter-specific changes in initiation, elongation, and homeostasis of histone H3 acetylation during CBP/p300 inhibition. eLife. [Link]

  • Small-molecule A485 mobilizes white blood cells on demand. News-Medical.Net. [Link]

  • CBP/p300 histone acetyl transferase inhibition by A-485 results in defective polymerase II pause release and decreased super-elongation complex (SEC) and BRD4 association at E4. ResearchGate. [Link]

  • Genomic occupancy of the transcriptional co-activators p300 and CBP. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, PMC. [Link]

  • Genome-wide assessment of differential roles for p300 and CBP in transcription regulation. Nucleic Acids Research. [Link]

  • MYC Amplifies Gene Expression through Global Changes in Transcription Factor Dynamics. Cell, PMC. [Link]

  • The MYC oncogene — the grand orchestrator of cancer growth and immune evasion. Nature Reviews Clinical Oncology, PMC. [Link]

  • MYC and AP-1 oncogenes synergistically bind enhancers to rewire transcription. bioRxiv. [Link]

Sources

Exploratory

The Epigenetic Integrators: A Technical Guide to CBP/p300 in Gene Regulation and Targeted Therapeutics

Executive Summary CREB-binding protein (CBP) and p300 (EP300) are highly homologous, multidomain epigenetic regulators that function as master integrators of gene expression. By coupling intrinsic histone acetyltransfera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CREB-binding protein (CBP) and p300 (EP300) are highly homologous, multidomain epigenetic regulators that function as master integrators of gene expression. By coupling intrinsic histone acetyltransferase (HAT) activity with massive scaffolding capabilities, CBP/p300 dictate the assembly of active enhanceosomes across diverse cellular lineages. In oncology, the dysregulation of these co-activators drives oncogenic addiction, making them high-value targets for novel therapeutic modalities, including bromodomain inhibitors and Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth mechanistic analysis of CBP/p300, profiles the rapidly evolving landscape of targeted therapeutics, and establishes robust, self-validating experimental methodologies for interrogating their epigenetic footprint.

Mechanistic Foundations of CBP/p300

Histone Acetyltransferase (HAT) Activity & Chromatin Remodeling

CBP and p300 are paralogs that share approximately 58% overall sequence identity and 86% identity within their catalytic HAT domains[1]. Their primary epigenetic function is the targeted acetylation of lysine residues on the N-terminal tails of core histones, most notably H3K27 and H3K18[2].

Causality in Epigenetic Activation: The addition of negatively charged acetyl groups neutralizes the basic charge of lysine residues. This electrostatic shift weakens the interaction between histones and the negatively charged DNA backbone, driving a transition from condensed heterochromatin to relaxed euchromatin. This structural relaxation is the prerequisite for RNA Polymerase II and the basal transcriptional machinery to access promoter and enhancer regions[1],[3].

Scaffolding and Enhancer Assembly

Beyond their catalytic activity, CBP/p300 serve as massive molecular scaffolds. They possess multiple highly conserved protein-binding domains—including the Bromodomain (BRD), KIX, and TAZ1/2 domains—which allow them to bridge distal enhancer elements to proximal promoters[1]. CBP/p300 acetylate and interact with a vast network of non-histone transcription factors, such as p53, the Androgen Receptor (AR), and β -catenin[4]. By tethering these transcription factors to the chromatin template, CBP/p300 nucleate the formation of the active enhanceosome.

Mechanism Target Therapeutic Intervention (PROTACs / BRD Inhibitors) CBP CBP/p300 Co-activator (HAT & Bromodomain) Target->CBP Inhibits/Degrades TF Transcription Factors (e.g., AR, MYC, p53) CBP->TF Scaffolds & Acetylates Histone Histone Tails (H3K27 & H3K18) CBP->Histone Acetylates (HAT Activity) Enhancer Active Enhancer Assembly (Chromatin Relaxation) TF->Enhancer Recruits Machinery Histone->Enhancer Opens Chromatin Gene Target Gene Transcription (Oncogenesis / Cell Cycle) Enhancer->Gene RNA Pol II Activation

Fig 1. CBP/p300 orchestrate chromatin relaxation and enhanceosome assembly to drive transcription.

Pathophysiology and Therapeutic Targeting

Oncogenic Addiction and Synthetic Lethality

In various malignancies, cancer cells hijack CBP/p300 to sustain the hyper-transcription of oncogenes. In castration-resistant prostate cancer (CRPC), the AR signaling axis is heavily dependent on CBP/p300 co-activation[5],[2]. Furthermore, CBP and p300 exhibit a synthetic lethal relationship; tumors harboring loss-of-function mutations in the CREBBP gene (encoding CBP) become exquisitely dependent on the paralogous p300 protein for survival, creating a highly specific therapeutic window[6].

Evolution of Therapeutic Modalities

The pharmacological targeting of CBP/p300 has advanced significantly, moving from early, non-specific HAT inhibitors to highly potent, domain-specific agents and degraders:

  • Bromodomain (BRD) Inhibitors: Molecules like CCS1477 (inobrodib) competitively bind the CBP/p300 bromodomain, preventing the co-activator from anchoring to acetylated chromatin. CCS1477 is currently in Phase I/IIa clinical trials for advanced solid tumors and hematological malignancies[7],[4].

  • PROTAC Degraders: Proteolysis Targeting Chimeras (PROTACs) such as CBPD-409 and MJP6412 recruit E3 ubiquitin ligases (e.g., Cereblon) to ubiquitinate and degrade the entire CBP/p300 protein[8],[9].

  • Mechanistic Superiority of Degraders: Recent data indicates that degrading CBP/p300 achieves a more profound suppression of oncogenic programs than BRD inhibition. Because PROTACs eliminate the entire protein, they abrogate both the HAT catalytic activity and the structural scaffolding function, leading to the complete collapse of the active enhanceosome[5].

Table 1: Quantitative Profiling of CBP/p300 Targeted Therapeutics
Therapeutic AgentModalityTarget DomainQuantitative PotencyClinical Status / Indication
CCS1477 (Inobrodib) Bromodomain InhibitorCBP/p300 BRDKd: 1.7 nM (CBP), 1.3 nM (p300)Phase I/IIa (CRPC, Hematological)[4]
GNE-049 Bromodomain InhibitorCBP/p300 BRDIC50: 1.1 nM (CBP), 2.3 nM (p300)Preclinical (Prostate Cancer)[4]
CBPD-409 PROTAC DegraderCBP/p300 (CRBN)DC50: 0.2 - 0.4 nMPreclinical (CRPC)[9]
MJP6412 PROTAC DegraderCBP/p300 (CRBN)IC50: 7.9 nM (VCaP cell growth)Preclinical (Enzalutamide-resistant PCa)[8]
Compound 10h Dual PROTACCBP/p300 & BRD4DC50: 1.48 nM (p300), 10.5 nM (CBP)Preclinical (Prostate Cancer)[10]

Experimental Methodologies: Interrogating CBP/p300 Function

The Necessity of Spike-in Normalization (Rx-ChIP)

As an Application Scientist evaluating epigenetic drugs, I frequently observe a critical bioinformatic pitfall: relying on standard ChIP-seq to evaluate CBP/p300 inhibitors. Standard ChIP-seq normalizes data based on total mapped library reads. Because potent CBP/p300 PROTACs cause a massive, global depletion of H3K27ac, standard normalization will artificially amplify the remaining background signal to match the control library size, completely masking the biological reality of the epigenetic collapse[11].

To establish true causality and absolute quantification, a Spike-in ChIP-seq (Rx-ChIP) workflow is mandatory. By introducing a known, invariant amount of exogenous chromatin (e.g., Drosophila melanogaster) prior to immunoprecipitation, we create a self-validating reference point to accurately measure global acetylation changes[11].

Step-by-Step Protocol: Spike-in H3K27ac ChIP-seq

Step 1: Chromatin Preparation & Spike-in Addition

  • Procedure: Crosslink human cancer cells (e.g., VCaP) treated with vehicle or a CBP/p300 PROTAC using 1% formaldehyde. Count cells precisely. Add Drosophila S2 cell chromatin at a fixed ratio (e.g., 1:50) to the human chromatin lysate.

  • Causality: The Drosophila chromatin acts as an internal standard. Because the PROTAC only affects the human cells, the Drosophila H3K27ac levels remain constant, providing an absolute baseline for normalization.

  • Self-Validation Checkpoint: Perform qPCR on the input DNA using Drosophila-specific primers (e.g., Act5C) to ensure the spike-in ratio is identical across all biological replicates before proceeding.

Step 2: Immunoprecipitation

  • Procedure: Incubate the chimeric chromatin mixture with a highly validated anti-H3K27ac antibody, followed by capture using Protein A/G magnetic beads.

  • Causality: H3K27ac is the direct enzymatic product of CBP/p300. Capturing this mark specifically maps the active enhancer landscape.

Step 3: Library Preparation & Sequencing

  • Procedure: Reverse crosslinks, purify the immunoprecipitated DNA, ligate sequencing adapters, and perform Next-Generation Sequencing (NGS).

Step 4: Bioinformatic Normalization

  • Procedure: Map the resulting sequencing reads to a concatenated reference genome (Human hg38 + Drosophila dm6). Calculate a scaling factor based on the inverse of the Drosophila read counts (e.g., Normalization Factor = 10,000 / Drosophila reads). Apply this scaling factor to the human reads.

  • Causality: This mathematical correction scales the human data relative to the invariant spike-in, revealing the absolute quantitative depletion of H3K27ac induced by the CBP/p300 degrader.

  • Self-Validation Checkpoint: Verify that the mapped Drosophila reads constitute 2-5% of the total library. If the spike-in reads fall below 1%, stochastic sequencing noise will skew the normalization factor, invalidating the run.

SpikeInChIP Human 1. Human Chromatin (Control vs. CBP/p300 Inhibitor) IP 3. Immunoprecipitation (anti-H3K27ac) Human->IP Pool Spike 2. Drosophila Chromatin (Fixed Spike-in Ratio) Spike->IP Add Seq 4. Next-Gen Sequencing (Human + Drosophila Reads) IP->Seq Isolate DNA Norm 5. Bioinformatic Normalization (Absolute H3K27ac Quantification) Seq->Norm Scale by Spike-in

Fig 2. Spike-in ChIP-seq workflow enabling absolute quantification of global H3K27ac changes.

Sources

Foundational

Investigating the Function of CBP/p300 in Cancer Cell Proliferation: A Technical Guide for Researchers

Executive Summary The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are central regulators of gene expression, playing a pivotal role in a multitude of cellular processes, including proli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are central regulators of gene expression, playing a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous cancers, where they can function paradoxically as both tumor suppressors and oncoproteins. This technical guide provides an in-depth exploration of the multifaceted functions of CBP/p300 in cancer cell proliferation, offering a scientifically rigorous resource for researchers, scientists, and drug development professionals. We delve into the core mechanisms of CBP/p300 action, their involvement in critical oncogenic signaling pathways, and present detailed, field-proven methodologies for their investigation. Furthermore, this guide discusses the burgeoning landscape of CBP/p300-targeted therapeutics and their clinical implications.

The Dichotomous Role of CBP/p300 in Carcinogenesis

CBP (also known as CREBBP or KAT3A) and p300 (also known as EP300 or KAT3B) are highly homologous histone acetyltransferases (HATs) that modulate chromatin structure and the activity of a vast network of transcription factors.[1][2] Their influence on cancer cell proliferation is complex and context-dependent, a duality that has been a subject of intense research.

Initially, CBP/p300 were identified as tumor suppressors. This was evidenced by the fact that viral oncoproteins, such as adenovirus E1A, inhibit their function to drive cellular transformation.[3] Moreover, loss-of-function mutations in the CREBBP and EP300 genes are frequently observed in various cancers, including bladder, lung, and hematological malignancies, and are associated with a predisposition to cancer, as seen in Rubinstein-Taybi Syndrome.[3][4][5]

Conversely, a growing body of evidence highlights the oncogenic roles of CBP/p300. Overexpression of CBP and p300 is a common feature in many solid tumors and is often correlated with poor prognosis.[6][7][8] In these contexts, CBP/p300 function as critical co-activators for oncogenic transcription factors, driving the expression of genes essential for cell cycle progression, survival, and metastasis.[2][6][9][10] This oncogenic activity is intrinsically linked to their HAT function, which promotes a transcriptionally permissive chromatin state at the promoters and enhancers of key cancer-driving genes.[6][10]

Enzymatic Activity and Substrate Landscape

The primary enzymatic function of CBP/p300 is the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on both histone and non-histone protein substrates.[3]

Histone Acetylation: CBP/p300 are major writers of histone H3 lysine 27 acetylation (H3K27ac) and H3K18ac, epigenetic marks strongly associated with active enhancers and promoters. By neutralizing the positive charge of lysine residues, acetylation weakens the interaction between histones and DNA, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery.

Non-Histone Protein Acetylation: Beyond histones, the substrate repertoire of CBP/p300 includes a vast array of non-histone proteins, including key regulators of cell proliferation and survival. Notable substrates include:

  • p53: Acetylation of p53 by CBP/p300 enhances its stability and DNA-binding activity, thereby promoting its tumor-suppressive functions, such as cell cycle arrest and apoptosis.[11][12][13]

  • MYC: CBP/p300 can both co-activate MYC-driven transcription and regulate its protein stability through acetylation, highlighting a complex regulatory relationship.[5][14][15]

  • Nuclear Receptors: CBP/p300 are critical co-activators for the Androgen Receptor (AR) and Estrogen Receptor (ER), driving hormone-dependent cancer cell proliferation in prostate and breast cancer, respectively.[3]

This broad substrate specificity positions CBP/p300 as master regulators of the cellular acetylome, influencing a wide spectrum of cellular pathways.

Interplay with Key Oncogenic Signaling Pathways

The function of CBP/p300 in cancer cell proliferation is intimately linked to their role as essential co-activators in several key oncogenic signaling pathways.

Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling

In hormone-dependent cancers such as prostate and breast cancer, the AR and ER, respectively, function as transcription factors that drive the expression of genes involved in cell cycle progression and metabolism.[3] CBP/p300 are indispensable co-activators for both receptors, and their inhibition has been shown to suppress hormone receptor signaling and tumor growth.[3][16][17]

AR_ER_Signaling Hormone Androgen / Estrogen Receptor AR / ER Hormone->Receptor CBP_p300 CBP/p300 Receptor->CBP_p300 recruits HAT HAT Activity CBP_p300->HAT possesses Chromatin Chromatin Remodeling (H3K27ac) HAT->Chromatin Transcription Target Gene Transcription (e.g., MYC, CCND1) Chromatin->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation

Caption: CBP/p300 in Hormone Receptor Signaling.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a common driver of various cancers, particularly colorectal cancer.[10][18] CBP/p300 have a bimodal and complex role in this pathway. They can both positively and negatively regulate Wnt signaling by interacting with β-catenin and TCF family members.[19][20][21] The balance between CBP and p300 co-activation of β-catenin can influence the switch between cell proliferation and differentiation.[19]

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds CBP_p300 CBP/p300 Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) CBP_p300->Transcription acetylates histones TCF_LEF->CBP_p300 recruits Proliferation Cell Proliferation Transcription->Proliferation

Caption: Role of CBP/p300 in the Wnt/β-catenin Pathway.

p53 Signaling

The tumor suppressor p53 is a critical regulator of the cellular response to stress, including DNA damage.[11] CBP/p300 are essential for the full activation of p53's transcriptional program. They acetylate p53 at multiple lysine residues, which enhances its stability and DNA-binding affinity, leading to the transcription of target genes involved in cell cycle arrest and apoptosis.[11][12][13]

p53_Signaling DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 stabilizes CBP_p300 CBP/p300 p53->CBP_p300 recruits Acetylation p53 Acetylation CBP_p300->Acetylation mediates p53_active Active p53 Acetylation->p53_active leads to Transcription Target Gene Transcription (e.g., p21, PUMA) p53_active->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: CBP/p300-mediated p53 Activation.

MYC-driven Transcription

The MYC oncoprotein is a master regulator of cell growth and proliferation, and its overexpression is a hallmark of many cancers. CBP/p300 are recruited by MYC to the promoters of its target genes, where they facilitate transcriptional activation through histone acetylation.[14][15] The synthetic lethal relationship between CBP and p300 in some cancer contexts underscores their critical and often redundant roles in maintaining MYC-driven proliferation.[14] Inhibition of p300 in CBP-deficient cancer cells leads to a downregulation of MYC expression and subsequent apoptosis.[14][22]

Therapeutic Targeting of CBP/p300

The central role of CBP/p300 in driving oncogenic transcriptional programs has made them attractive therapeutic targets. Several small molecule inhibitors targeting different domains of CBP/p300 are in preclinical and clinical development.[2][6][9][10]

Inhibitor Classes:

  • HAT inhibitors: These molecules, such as A-485 and C646, directly inhibit the catalytic acetyltransferase activity of CBP/p300.[6][10]

  • Bromodomain inhibitors: These compounds, including CCS1477 (inobrodib) and FT-7051 (pocenbrodib), target the bromodomain, which is responsible for recognizing and binding to acetylated lysine residues, thereby disrupting the recruitment of CBP/p300 to chromatin.[2][6][23]

Mechanism of Action: By inhibiting CBP/p300, these compounds can downregulate the expression of key oncogenes like MYC and hormone receptors, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[2][6][9][10]

Clinical Development: Several CBP/p300 inhibitors are currently being evaluated in clinical trials for various solid tumors and hematological malignancies, both as monotherapies and in combination with other anticancer agents.[6]

InhibitorTarget DomainMechanism of ActionSelected Clinical Trial (Identifier)
CCS1477 (Inobrodib) BromodomainDisplaces p300/CBP from chromatin, impacting expression of MYC, IRF4, and AR.[2]NCT03568656, NCT04068597[6]
FT-7051 (Pocenbrodib) BromodomainInhibits CBP/p300, impacting expression of AR and its variants.[23]NCT04575766[6]
A-485 HAT DomainCompetes with acetyl-CoA, inhibiting histone acetylation and ER target gene expression.[2][10]Preclinical
C646 HAT DomainInhibits HAT activity, leading to downregulation of MYC and cell cycle arrest.[6][14]Preclinical
EP31670 (NEO2734) Dual BET and CBP/p300 inhibitorInhibits both BET and CBP/p300 bromodomains.NCT05488548

Experimental Protocols for Investigating CBP/p300 Function

A multi-faceted experimental approach is essential to elucidate the precise role of CBP/p300 in a given cancer context. Below are detailed protocols for key assays.

Experimental_Workflow cluster_0 Investigating CBP/p300 Function Start Cancer Cell Line CoIP Co-Immunoprecipitation Start->CoIP ChIP_seq ChIP-sequencing Start->ChIP_seq Inhibitor_treatment CBP/p300 Inhibitor Treatment Start->Inhibitor_treatment HAT_assay In Vitro HAT Assay CoIP->HAT_assay Proliferation_assay Cell Proliferation Assay (MTT/BrdU) Inhibitor_treatment->Proliferation_assay

Caption: Experimental Workflow for CBP/p300 Investigation.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To identify proteins that interact with CBP/p300 in cancer cells.

Principle: An antibody specific to the "bait" protein (e.g., p300) is used to pull it down from a cell lysate, along with any interacting "prey" proteins. The protein complex is then analyzed by Western blotting or mass spectrometry.[11][20]

Protocol:

  • Cell Lysis:

    • Harvest cultured cancer cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against CBP or p300 overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of CBP/p300 and associated histone modifications (e.g., H3K27ac).

Principle: Protein-DNA complexes are cross-linked in living cells, followed by chromatin fragmentation. An antibody specific to the protein of interest is used to immunoprecipitate the chromatin complexes. The associated DNA is then purified and sequenced.[14][16][19]

Protocol:

  • Cross-linking:

    • Treat cultured cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells to isolate nuclei.

    • Resuspend the nuclear pellet in a suitable buffer and shear the chromatin into fragments of 200-700 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against CBP, p300, or H3K27ac overnight at 4°C. An IgG control is essential.

    • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.

    • Analyze the sequencing data to identify enriched genomic regions (peaks) corresponding to CBP/p300 binding sites.

Cell Proliferation Assays

Objective: To assess the effect of CBP/p300 inhibition or knockdown on cancer cell proliferation.

5.3.1. MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3][4][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a CBP/p300 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

5.3.2. BrdU Incorporation Assay

Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[7]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours, depending on the cell doubling time.

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

  • Detection:

    • For colorimetric detection, add a substrate and measure the absorbance.

    • For fluorescent detection, visualize and quantify the signal using a fluorescence microscope or plate reader.

Conclusion and Future Perspectives

CBP and p300 are undeniably central players in the complex landscape of cancer biology. Their dual functionality as both tumor suppressors and oncoproteins underscores the importance of a nuanced, context-dependent understanding of their roles. The development of potent and selective inhibitors targeting their enzymatic and reader domains has opened exciting new avenues for cancer therapy.

Future research should focus on elucidating the precise molecular mechanisms that dictate the switch between the tumor-suppressive and oncogenic functions of CBP/p300. Identifying biomarkers that predict sensitivity to CBP/p300 inhibitors will be crucial for patient stratification and the successful clinical translation of these promising therapeutic agents. The in-depth technical approaches outlined in this guide provide a robust framework for researchers to unravel the intricate functions of CBP/p300 and contribute to the development of novel and effective anti-cancer strategies.

References

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  • CellCentric. (n.d.). Inobrodib. [Link]

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  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]

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  • Urology Times. (2025). Trial launches of CBP/p300 inhibitor in mCRPC. [Link]

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  • Li, J., et al. (2007). CBP/p300 are bimodal regulators of Wnt signaling. PMC. [Link]

  • Ogiwara, H., et al. (2016). Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. AACR Journals. [Link]

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  • Sygnature Discovery. (n.d.). CellCentric Lead Optimisation Campaign - CCS1477. [Link]

  • OncLive. (2026). CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. [Link]

  • Bordonaro, M. (2016). Determination of the Role of CBP- and p300-Mediated Wnt Signaling on Colonic Cells. JMIR Publications. [Link]

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  • Chen, Q., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics. [Link]

  • ClinicalTrials.gov. (n.d.). Dual BET and CBP/p300 Inhibitor in Patients With Targeted Advanced Solid Tumors and Hematological Malignancies. [Link]

  • National Cancer Institute. (n.d.). Definition of CBP/p300 bromodomain inhibitor FT-7051. [Link]

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  • National Cancer Institute. (n.d.). Clinical Trials Using BET/CBP/p300 Inhibitor EP31670. [Link]

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  • CellCentric. (2023). CellCentric receives FDA Fast Track designation for inobrodib for the treatment of patients with relapsed refractory multiple myeloma. [Link]

  • PR Newswire. (2022). CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma. [Link]

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Exploratory

Exploring the Therapeutic Potential of CBP/p300 Inhibitors: A Technical Guide for Drug Development Professionals

Introduction: The Central Role of CBP/p300 in Transcriptional Regulation and Disease The paralogous proteins CREB-binding protein (CBP) and p300 are indispensable transcriptional co-activators that play a pivotal role in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of CBP/p300 in Transcriptional Regulation and Disease

The paralogous proteins CREB-binding protein (CBP) and p300 are indispensable transcriptional co-activators that play a pivotal role in the orchestration of a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Their significance is underscored by their ability to interact with a multitude of transcription factors, thereby integrating diverse signaling pathways to modulate gene expression.[2][3] A key enzymatic function of CBP and p300 is their intrinsic histone acetyltransferase (HAT) activity, which is crucial for chromatin remodeling.[4][5] By catalyzing the transfer of an acetyl group to lysine residues on histone tails, particularly H3K27, CBP/p300 relaxes chromatin structure, rendering it more accessible to the transcriptional machinery and facilitating gene activation.[6][7]

Given their central role as transcriptional hubs, it is not surprising that the dysregulation of CBP/p300 activity is implicated in the pathogenesis of numerous diseases, most notably cancer.[6][7] Overexpression or aberrant activity of CBP/p300 can lead to the enhanced expression of oncogenes, promoting tumor growth, survival, and therapeutic resistance in both hematological malignancies and solid tumors.[4][6] This has firmly established CBP/p300 as a compelling therapeutic target. This guide provides an in-depth exploration of the therapeutic potential of CBP/p300 inhibitors, with a focus on their mechanisms of action and the critical experimental methodologies required for their preclinical evaluation.

The Landscape of CBP/p300 Inhibitors: Diverse Mechanisms of Action

The development of small molecules targeting CBP/p300 has yielded a diverse array of inhibitors, each with a distinct mechanism of action. These can be broadly categorized as follows:

  • Histone Acetyltransferase (HAT) Inhibitors: These molecules directly target the catalytic HAT domain of CBP/p300, typically by competing with the acetyl-CoA cofactor.[4] By inhibiting the "writer" function of these enzymes, HAT inhibitors prevent the acetylation of histones and other protein substrates, leading to a more condensed chromatin state and the downregulation of target gene expression.[4]

  • Bromodomain (BRD) Inhibitors: The bromodomain of CBP/p300 functions as a "reader" of acetylated lysine residues, tethering the co-activator complex to chromatin.[5] BRD inhibitors competitively bind to this domain, displacing CBP/p300 from their chromatin targets and thereby disrupting their transcriptional co-activator function.[5]

  • Dual BET and CBP/p300 Inhibitors: Some inhibitors have been developed to target both the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family of proteins and CBP/p300.[8] This dual-pronged approach can offer a broader and potentially more potent anti-cancer effect by simultaneously targeting multiple nodes of transcriptional regulation.

  • Proteolysis-Targeting Chimeras (PROTACs): A more recent and powerful strategy involves the development of PROTACs that induce the targeted degradation of CBP/p300. These heterobifunctional molecules link a CBP/p300 binding moiety to an E3 ubiquitin ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The choice of inhibitor class for a specific therapeutic application depends on the underlying disease biology and the desired pharmacological outcome.

cluster_0 CBP/p300 Inhibition Strategies cluster_1 Mechanism of Action cluster_2 Downstream Effects HAT_Inhibitors HAT Inhibitors (e.g., A-485, C646) HAT_Domain HAT Domain (Writer) HAT_Inhibitors->HAT_Domain Binds to BRD_Inhibitors Bromodomain Inhibitors (e.g., CCS1477) BRD_Domain Bromodomain (Reader) BRD_Inhibitors->BRD_Domain Binds to Dual_Inhibitors Dual BET/CBP Inhibitors (e.g., EP-31670) Dual_Inhibitors->BRD_Domain Binds to PROTACs PROTAC Degraders Protein_Degradation Proteasomal Degradation PROTACs->Protein_Degradation Induces Reduced_H3K27ac Reduced H3K27ac HAT_Domain->Reduced_H3K27ac Leads to BRD_Domain->Reduced_H3K27ac Leads to Protein_Degradation->Reduced_H3K27ac Leads to Chromatin_Condensation Chromatin Condensation Oncogene_Suppression Oncogene Suppression Chromatin_Condensation->Oncogene_Suppression Results in Reduced_H3K27ac->Chromatin_Condensation Causes Apoptosis_Senescence Apoptosis / Senescence Oncogene_Suppression->Apoptosis_Senescence Induces

Caption: Mechanisms of action for different classes of CBP/p300 inhibitors.

A Framework for Preclinical Evaluation: Key Experimental Protocols

A rigorous and systematic preclinical evaluation is paramount to advancing CBP/p300 inhibitors toward clinical application. The following section outlines a comprehensive suite of assays, from initial biochemical characterization to in vivo efficacy studies, providing the rationale and step-by-step methodologies for each.

Biochemical Assays: Quantifying Inhibitor Potency and Selectivity

The initial characterization of a novel CBP/p300 inhibitor begins with biochemical assays to determine its potency and selectivity.

Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of CBP/p300. It is a fundamental first step in characterizing HAT inhibitors.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant CBP or p300 enzyme, a histone peptide substrate (e.g., H3 or H4 N-terminal peptide), and acetyl-CoA (often radiolabeled, e.g., with ¹⁴C, or in a system that produces a colorimetric or fluorescent readout).[9][10]

  • Inhibitor Incubation: Add serial dilutions of the test compound to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a filter paper. Wash away unincorporated [¹⁴C]acetyl-CoA and quantify the incorporated radioactivity using a scintillation counter.[10]

    • Colorimetric/Fluorometric Assay: Utilize a coupled enzyme system where the release of Coenzyme A (CoA) from the HAT reaction leads to the production of a detectable product (e.g., NADH).[11]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Self-Validation: Include a known potent CBP/p300 HAT inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.

Causality: These assays are essential for characterizing bromodomain inhibitors by quantifying their ability to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

Methodology (TR-FRET Example):

  • Reagent Preparation: Prepare a reaction mixture containing a recombinant His-tagged CBP or p300 bromodomain protein, a biotinylated acetylated histone peptide (e.g., H4K16ac), a Europium-labeled anti-His antibody (donor), and a Streptavidin-labeled acceptor fluorophore (e.g., APC).[5][12]

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture in a microplate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission filters.[12][13] A high TR-FRET signal indicates proximity of the donor and acceptor, signifying an intact protein-peptide interaction.

  • Data Analysis: Inhibition of the interaction will result in a decreased TR-FRET signal. Calculate the IC50 value from the dose-response curve.

Self-Validation: A known CBP/p300 bromodomain inhibitor should be used as a positive control.

InhibitorTarget DomainAssayIC50 (nM)Reference
A-485HATEnzymatic2.6 (CBP), 9.8 (p300)[7]
C646HATEnzymatic400 (p300)[14]
CCS1477BromodomainBinding1.7 (CBP), 1.3 (p300)[7]
EP-31670Dual BET/CBP BRDCell-basedVaries by cell line[8]

Table 1: Potency of Selected CBP/p300 Inhibitors

Cellular Assays: Assessing Target Engagement and Phenotypic Effects

Moving from biochemical to cellular assays is a critical step to confirm that the inhibitor can access its target in a cellular context and elicit the desired biological response.

Causality: CETSA is a powerful method to verify target engagement in intact cells. The principle is that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein against thermal denaturation.[15][16]

Methodology:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle for a specified time.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[17]

  • Detection: Analyze the amount of soluble CBP or p300 protein in the supernatant at each temperature using Western blotting or other protein detection methods.[17]

  • Data Analysis: A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[18]

Start Start Cell_Treatment Treat cells with inhibitor or vehicle Start->Cell_Treatment End End Heating Heat cell suspensions to a range of temperatures Cell_Treatment->Heating Lysis Lyse cells and centrifuge to separate soluble and precipitated fractions Heating->Lysis Western_Blot Analyze soluble CBP/p300 by Western blot Lysis->Western_Blot Data_Analysis Plot melting curves and assess thermal shift Western_Blot->Data_Analysis Data_Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Causality: This assay directly assesses the on-target effect of CBP/p300 inhibitors by measuring changes in the levels of specific histone acetylation marks, most notably H3K27ac.[3][19]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for various times and at different concentrations. Harvest the cells and prepare whole-cell lysates or histone extracts.[1]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for H3K27ac. Also, probe with an antibody for total histone H3 as a loading control.[1]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantification: Quantify the band intensities to determine the relative change in H3K27ac levels.

Self-Validation: A dose- and time-dependent decrease in H3K27ac with inhibitor treatment provides strong evidence of on-target activity.

Causality: These assays determine the functional consequence of CBP/p300 inhibition on cancer cell growth and survival.

Methodologies:

  • ATP-based Viability Assay (e.g., CellTiter-Glo):

    • Seed cells in a 96-well plate and treat with a dilution series of the inhibitor.[6]

    • After a set incubation period (e.g., 72 hours), add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.[8]

    • Read the luminescence on a plate reader and calculate the GI50 (concentration for 50% growth inhibition).

  • Colony Formation Assay:

    • Seed a low number of cells in a 6-well plate and treat with the inhibitor.[20][21]

    • Allow the cells to grow for 1-2 weeks, until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies.[20] This assay assesses the long-term impact of the inhibitor on the self-renewal capacity of cancer cells.

Genomic and Transcriptomic Analyses: Unveiling the Molecular Consequences

To gain a deeper understanding of the molecular mechanisms underlying the effects of CBP/p300 inhibitors, genomic and transcriptomic approaches are indispensable.

Causality: ChIP-seq provides a genome-wide map of histone modifications and transcription factor binding. In the context of CBP/p300 inhibitors, it is used to assess the global changes in H3K27ac at promoters and enhancers.[2][4]

Methodology:

  • Cell Treatment and Cross-linking: Treat cells with the inhibitor and then cross-link proteins to DNA using formaldehyde.[4][22]

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27ac to pull down the DNA fragments associated with this mark.

  • DNA Purification and Sequencing: Reverse the cross-links, purify the immunoprecipitated DNA, and prepare a sequencing library for high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify regions of H3K27ac enrichment (peaks). Compare the peak profiles between inhibitor-treated and control samples to identify regions with differential acetylation.[23]

Causality: This technique is used to measure the expression levels of specific genes that are known to be regulated by CBP/p300, such as the oncogene MYC.[24][25]

Methodology:

  • RNA Extraction and cDNA Synthesis: Treat cells with the inhibitor, extract total RNA, and reverse transcribe it into complementary DNA (cDNA).

  • qPCR Reaction: Set up a quantitative PCR reaction using the cDNA as a template, primers for the target gene (e.g., MYC), and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative change in target gene expression using the ΔΔCt method.

In Vivo Efficacy Studies: Assessing Anti-tumor Activity in Animal Models

The final preclinical step is to evaluate the efficacy and tolerability of the CBP/p300 inhibitor in a living organism.

Causality: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for assessing the anti-tumor activity of a drug candidate in vivo.[26][27]

Methodology:

  • Cell Implantation: Implant human cancer cells (e.g., prostate or lung cancer cell lines) subcutaneously or orthotopically into immunocompromised mice.[26]

  • Tumor Growth and Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the CBP/p300 inhibitor (e.g., by oral gavage) and a vehicle control according to a defined schedule.[27]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring H3K27ac levels) and changes in biomarker expression (e.g., MYC).[26]

  • Data Analysis: Compare tumor growth between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Start Start Biochemical_Assays Biochemical Assays (HAT, TR-FRET) Start->Biochemical_Assays End End Cellular_Assays Cellular Assays (CETSA, Western, Viability) Biochemical_Assays->Cellular_Assays Potent & Selective Inhibitors Genomic_Transcriptomic Genomic & Transcriptomic (ChIP-seq, qRT-PCR) Cellular_Assays->Genomic_Transcriptomic On-target Cellular Activity In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Genomic_Transcriptomic->In_Vivo_Studies Mechanism of Action Understood In_Vivo_Studies->End Preclinical Proof-of-Concept

Caption: A streamlined workflow for the preclinical evaluation of CBP/p300 inhibitors.

Challenges and Future Directions

Despite the significant promise of CBP/p300 inhibitors, several challenges remain. Achieving selectivity between the highly homologous CBP and p300 proteins is a key objective, as this may lead to improved therapeutic windows and reduced off-target effects. Additionally, identifying predictive biomarkers to select patients most likely to respond to these therapies is an area of active research. The development of next-generation inhibitors, including highly selective degraders, and the exploration of combination therapies are exciting future directions that hold the potential to further unlock the therapeutic potential of targeting CBP/p300 in a range of diseases.

References

  • Efficacy of CBP/p300 Dual Inhibitors against Derepression of KREMEN2 in cBAF-Deficient Cancers. (2025, January 6). AACR Journals. Retrieved from [Link]

  • Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. (n.d.). PLOS ONE. Retrieved from [Link]

  • Wu, T., et al. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols, 2(3), 100681.
  • CETSA. (n.d.). Retrieved from [Link]

  • Wu, T., et al. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols, 2(3), 100681.
  • Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. (2019, June 28). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Welti, J., et al. (2021). Targeting p300/CBP in lethal prostate cancer. Cancer Discovery, 11(5), 1118-1137.
  • p300/CBP cellular assay. (2020, May 28). openlabnotebooks.org. Retrieved from [Link]

  • Bowers, E. M., et al. (2010). Live cell studies of p300/CBP histone acetyltransferase activity and inhibition. ACS Chemical Biology, 5(2), 155-161.
  • Treatment with inhibitor 5d inhibits colony formation of NSCLC cell... (n.d.). ResearchGate. Retrieved from [Link]

  • Waddell, A. R., & Liao, D. (2023, March 16). Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview. JoVE. Retrieved from [Link]

  • Filon, M., et al. (2023). Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. Oncotarget, 14, 608-617.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). Scientific Reports. Retrieved from [Link]

  • Gajan, A., et al. (2023). Acetylation of histone H2B marks active enhancers and predicts CBP/p300 target genes.
  • Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin. (n.d.). Molecular and Cellular Biology. Retrieved from [Link]

  • P300 acetyltransferase regulates fatty acid synthase expression, lipid metabolism and prostate cancer growth. (n.d.). Oncogene. Retrieved from [Link]

  • CellCentric. (n.d.). Therapeutic targeting of the p300/CBP bromodomain for the treatment of castration resistant prostate cancer. Retrieved from [Link]

  • Ogiwara, H., et al. (2016). Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. Cancer Discovery, 6(4), 430-445.
  • The TAZ2 domain of CBP/p300 directs acetylation towards H3K27 within chromatin. (2020, July 21). bioRxiv. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. (2020, February 15). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • 3H Biomedical AB. (n.d.). Colorimetric Histone Acetyltransferase Activity Assay (HAT). Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, February 8). bioRxiv. Retrieved from [Link]

  • Genomic occupancy of the transcriptional co-activators p300 and CBP. (n.d.). Epigenetics & Chromatin. Retrieved from [Link]

  • Silencing of CBP and p300 effects global levels of H3K27ac and... (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, Q., et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics, 12(10), 4597-4612.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, April 22). MDPI. Retrieved from [Link]

  • Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. (n.d.). CytoSMART. Retrieved from [Link]

  • Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor. (n.d.). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • P300/CBP Inhibition triggers senescence in ES cancer cell lines.... (n.d.). ResearchGate. Retrieved from [Link]

  • Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy. (2015, November 30). Cancer Research. Retrieved from [Link]

  • Basis for AlphaScreen protein–protein binding assay applied to His-tagged bromodomain and biotinylated histone peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • One-step RT-qPCR identified a selective catalytic p300/CBP inhibitor... (n.d.). ResearchGate. Retrieved from [Link]

  • BPTF Bromodomain Assay Service (AlphaScreen). (n.d.). Reaction Biology. Retrieved from [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. (2020, January 7). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells. (2023, January 12). Oncotarget. Retrieved from [Link]

  • Histone Acetyltransferases p300 and CBP Coordinate Distinct Chromatin Remodeling Programs in Vascular Smooth Muscle Plasticity. (2022, May 3). Circulation. Retrieved from [Link]

  • Targeting the p300/CBP interactome through blockage of the CH1-domain triggers tumor regression in AR-positive and AR-negative xenograft models of castration-resistant prostate cancer (CRPC). (n.d.). ASCO Publications. Retrieved from [Link]

  • Targeting the p300/CBP Axis in Lethal Prostate Cancer. (2021, May 1). Cancer Discovery. Retrieved from [Link]

Sources

Foundational

Unlocking the CBP/p300 Interactome: Leveraging CBP/p300 Ligand 2 for High-Resolution Mapping of Protein-Protein Interactions

Abstract: The paralogous chromatin regulators CREB-binding protein (CBP) and p300 are master transcriptional co-activators that coordinate enhancer-mediated transcription. Because they possess large intrinsically disorde...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The paralogous chromatin regulators CREB-binding protein (CBP) and p300 are master transcriptional co-activators that coordinate enhancer-mediated transcription. Because they possess large intrinsically disordered regions and multiple highly conserved functional domains, they serve as massive scaffolding hubs, interacting with over 400 proteins [3], [4]. Mapping this vast interactome has historically been confounded by the limitations of genetic knockouts, which trigger cascading secondary transcriptional effects. This whitepaper provides a comprehensive technical guide on utilizing CBP/p300 Ligand 2 —both as a standalone competitive probe and as the warhead for the highly potent PROTAC dCBP-1 [1],[2]—to achieve unprecedented spatial and temporal resolution in mapping protein-protein interactions (PPIs).

Mechanistic Grounding: The Architecture of CBP/p300

To map an interactome, one must first understand the structural topology of the bait. CBP and p300 are massive proteins (~300 kDa) characterized by five primary structured protein-interaction domains interconnected by intrinsically disordered regions [4]:

  • TAZ1 & TAZ2 (Transcriptional Adaptor Zinc-binding): Mediate interactions with key transcription factors like HIF-1α and p53.

  • KIX (Kinase-Inducible Domain Interacting): The primary docking site for CREB, c-Myb, and MLL.

  • HAT (Histone Acetyltransferase): The catalytic engine responsible for acetylating histones and non-histone targets.

  • BRD (Bromodomain): An epigenetic reader module that specifically recognizes and binds to acetyl-lysine (Kac) residues [5].

CBP/p300 Ligand 2 is a highly selective, small-molecule binder engineered to target the Bromodomain (BRD) of CBP/p300 [1], [5]. By occupying the BRD pocket, this ligand acts as a competitive inhibitor, physically displacing proteins that rely on acetyl-lysine recognition to dock onto the CBP/p300 scaffold.

G cluster_domains Functional Domains CBP CBP/p300 (Master Scaffold) TAZ1 TAZ1 Domain CBP->TAZ1 KIX KIX Domain CBP->KIX BRD Bromodomain (BRD) Target of Ligand 2 CBP->BRD HAT HAT Domain CBP->HAT TAZ2 TAZ2 Domain CBP->TAZ2 HIF1A HIF-1α TAZ1->HIF1A PPI CREB CREB / c-Myb KIX->CREB PPI AcLys Acetylated Proteins BRD->AcLys Recognition p53 p53 / E1A TAZ2->p53 PPI Ligand2 CBP/p300 Ligand 2 (dCBP-1 Warhead) Ligand2->BRD Blocks

Fig 1: CBP/p300 domain architecture and Ligand 2-mediated bromodomain disruption.

Strategic Workflows for Interactome Mapping

As an application scientist, the choice of chemical tool dictates the biological question you can answer. CBP/p300 Ligand 2 offers two distinct mapping strategies based on its formulation:

Strategy A: Spatial Resolution via Domain-Specific Disruption

By using CBP/p300 Ligand 2 in its unconjugated form, researchers can selectively blind the bromodomain. When coupled with Affinity Purification Mass Spectrometry (AP-MS), this workflow identifies only the subset of the interactome that relies on acetyl-lysine reading. Because the KIX and TAZ domains remain unperturbed, the core scaffolding architecture of CBP/p300 is preserved, allowing for highly granular spatial mapping.

Strategy B: Temporal Resolution via PROTAC-Mediated Degradation

A critical pitfall in traditional interactome mapping using CRISPR/Cas9 or RNAi is the time required for target depletion (typically 48–72 hours). Because CBP/p300 controls the transcription of thousands of genes, genetic ablation causes massive secondary proteomic shifts. You cannot determine if a lost PPI is due to the physical absence of CBP/p300 or because the interacting protein simply wasn't transcribed.

To solve this, CBP/p300 Ligand 2 was conjugated to a Cereblon (CRBN) E3 ligase recruiter (Thalidomide-NH-PEG4) to create dCBP-1 , a highly potent PROTAC[1], [2]. dCBP-1 induces near-complete degradation of CBP/p300 within 1 to 2 hours [2]. This acute temporal window allows researchers to map the physical disassembly of the interactome before secondary transcriptional changes occur.

Quantitative Benchmarking of CBP/p300 Probes

To select the optimal tool for your interactome study, it is crucial to benchmark CBP/p300 Ligand 2 and dCBP-1 against other standard-of-care chemical probes.

Chemical ProbeTarget DomainModalityAffinity / PotencyPrimary Application in PPI Mapping
CBP/p300 Ligand 2 Bromodomain (BRD)Competitive BinderHigh AffinitySpatial mapping of acetyl-lysine dependent interactors.
dCBP-1 BRD + CRBNPROTAC DegraderDC50 < 10 nMAcute temporal mapping of the global interactome.
A-485 HAT DomainCatalytic InhibitorIC50 ~9.8 nMMapping acetylation-driven secondary PPIs.
SGC-CBP30 Bromodomain (BRD)Chemical ProbeKd ~21 nMDisruption of inflammatory (IL-17A) PPI networks.
ICG-001 N-terminusPPI InhibitorIC50 ~3 μMSpecific disruption of the CBP/β-catenin axis.

Self-Validating Experimental Protocol: PROTAC-Mediated AP-MS

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation checkpoints. This workflow utilizes SILAC (Stable Isotope Labeling by Amino acids in Cell culture) combined with dCBP-1 treatment to map the primary interactome of a target transcription factor (e.g., p53 or MYC) that relies on CBP/p300 scaffolding.

Phase 1: Isotope Labeling & Validation
  • Cell Culture: Culture the target cell line (e.g., MM.1S multiple myeloma cells) in "Light" (L) and "Heavy" (H) SILAC media for at least 6 doublings.

  • Validation Checkpoint 1: Harvest a small aliquot of cells and perform a rapid LC-MS/MS run to confirm >95% incorporation of heavy isotopes. Do not proceed if incorporation is incomplete, as this will skew quantitative ratios.

Phase 2: Acute PROTAC Treatment
  • Dosing: Treat the "Light" cells with Vehicle (DMSO, 0.1%) and the "Heavy" cells with 250 nM dCBP-1 for exactly 2 hours .

  • Validation Checkpoint 2: Prior to full-scale lysis, lyse a 10^6 cell aliquot from both conditions and run a rapid Western Blot for CBP/p300. Proceed to Co-IP only if dCBP-1 has induced >90% degradation of CBP/p300 [2]. This confirms the temporal window is valid.

Phase 3: Native Co-Immunoprecipitation (Co-IP)
  • Lysis: Lyse cells in a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification & Mixing: Quantify protein lysates using a BCA assay. Mix the Light (Vehicle) and Heavy (dCBP-1) lysates at an exact 1:1 ratio based on total protein mass.

  • Immunoprecipitation: Incubate the mixed lysate overnight at 4°C with antibody-conjugated magnetic beads targeting your bait protein (e.g., anti-p53).

  • Validation Checkpoint 3: Elute a small fraction of the beads and perform a silver stain or Western Blot for the bait protein. The bait must show a 1:1 ratio between Light and Heavy channels, proving that the Co-IP efficiency was equal across treatments.

Phase 4: LC-MS/MS & Interactome Analysis
  • Digestion & LC-MS/MS: Perform on-bead tryptic digestion and analyze peptides via high-resolution mass spectrometry (e.g., Orbitrap Eclipse).

  • Data Interpretation: Proteins with a Heavy/Light (H/L) ratio near 1.0 are CBP/p300-independent interactors. Proteins with an H/L ratio significantly < 1.0 represent the specific subset of the interactome that physically requires the CBP/p300 scaffold for complex assembly.

Workflow Step1 1. SILAC Cell Labeling (Heavy/Light Isotopes) Step2 2. Acute Treatment (dCBP-1 vs. Vehicle for 1-2h) Step1->Step2 Step3 3. Cell Lysis & Native Co-IP (Bait: Target Transcription Factor) Step2->Step3 Degradation Rapid CBP/p300 Degradation (Prevents secondary transcriptional effects) Step2->Degradation Step4 4. LC-MS/MS Analysis (Quantitative Proteomics) Step3->Step4 Step5 5. Interactome Mapping (Identify Disrupted PPIs) Step4->Step5 Degradation->Step3

Fig 2: PROTAC-mediated AP-MS workflow for mapping the CBP/p300 interactome.

Conclusion

The sheer size and intrinsic disorder of CBP and p300 have historically made them difficult targets for interactome mapping. By utilizing CBP/p300 Ligand 2 as a precision chemical biology tool, researchers can bypass the limitations of genetic ablation. Whether deploying the ligand to competitively block the bromodomain for spatial resolution, or leveraging its PROTAC derivative (dCBP-1) for acute temporal degradation, these methodologies provide a robust, self-validating framework for dissecting the complex scaffolding networks that drive enhancer-mediated transcription.

References

  • Vannam, R., et al. "Targeted degradation of the enhancer lysine acetyltransferases CBP and p300." Cell Chemical Biology, PubMed Central. Available at:[Link]

  • Dancy, B. M., & Cole, P. A. "The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications." National Institutes of Health (NIH). Available at:[Link]

  • Dyson, H. J., & Wright, P. E. "Role of Intrinsic Protein Disorder in the Function and Interactions of the Transcriptional Coactivators CREB-binding Protein (CBP) and p300." Journal of Biological Chemistry, PubMed Central. Available at:[Link]

  • Hay, D. A., et al. "Discovery and Optimization of Small-Molecule Ligands for the CBP/p300 Bromodomains." Journal of the American Chemical Society (JACS). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Workflows Utilizing CBP/p300 Ligand 2 for Targeted Protein Degradation

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Application of CBP/p300 Ligand 2 in High-Throughput Screening (HTS) for Proteolysis Targeting Chimeras (PROTACs).

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Application of CBP/p300 Ligand 2 in High-Throughput Screening (HTS) for Proteolysis Targeting Chimeras (PROTACs).

Introduction & Mechanistic Rationale

The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 (EP300) are critical transcriptional coactivators implicated in various oncogenic pathways, most notably in androgen receptor (AR)-driven prostate cancer and multiple myeloma[1]. While traditional occupancy-driven small-molecule inhibitors (e.g., A-485, CCS1477) have shown clinical promise, they often face challenges related to incomplete target inhibition and the rapid emergence of resistance.

This limitation has driven a paradigm shift toward event-driven pharmacology via PROTACs. CBP/p300 Ligand 2 is a highly selective, commercially available small-molecule target-binding moiety (warhead) specifically engineered for the synthesis of potent heterobifunctional degraders, such as dCBP-1[2]. By conjugating Ligand 2 via optimized chemical linkers to E3 ubiquitin ligase recruiters (e.g., CRBN or VHL ligands), researchers can induce the proximity required for the polyubiquitination and subsequent proteasomal degradation of CBP/p300[3].

In High-Throughput Screening (HTS) environments, Ligand 2 serves two primary applications:

  • As a competitive probe in biochemical assays to identify novel CBP/p300 binders.

  • As a foundational building block in combinatorial PROTAC libraries screened for cellular degradation efficacy.

PROTAC_MOA L2 CBP/p300 Ligand 2 (Warhead) PROTAC PROTAC Molecule (e.g., dCBP-1) L2->PROTAC E3L E3 Ligase Ligand (e.g., Thalidomide) E3L->PROTAC Ternary Ternary Complex PROTAC->Ternary Target CBP/p300 Protein Target->Ternary E3 CRBN E3 Ligase E3->Ternary Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Fig 1. Mechanism of action for CBP/p300 Ligand 2-based PROTACs inducing targeted degradation.

Quantitative Data Summary

The transition from a simple target binder (Ligand 2) to a functional PROTAC yields profound differences in cellular outcomes. The table below summarizes the quantitative pharmacological profiles of Ligand 2 and its derivative PROTACs across various HTS campaigns.

Compound / LigandTargetModalityKey Cell Lines TestedPrimary Application / Outcome
CBP/p300 Ligand 2 CBP/p300Target Binder (Warhead)LNCaPServes as the non-toxic building block for PROTAC synthesis[2].
dCBP-1 CBP/p300PROTAC (CRBN-based)PC-3, C4-2, 22Rv1Potent degradation of p300/CBP; robust tumor suppression in AR-positive models[4].
dCE-2 CBP/EP300PROTACLP1, MM1SHigh Dmax at 1 µM; downregulates downstream MYC expression[3].
MJP6412 CBP/p300PROTAC22Rv1, LNCaP, VCaPOvercomes enzalutamide resistance; exhibits nanomolar DC50 values[1].

Experimental Protocols: Self-Validating HTS Systems

As a Senior Application Scientist, it is critical to design assays that not only measure the desired endpoint but also inherently control for false positives (e.g., compound aggregation, cytotoxicity). The following protocols detail the use of Ligand 2 and its derivatives in biochemical and cellular HTS.

Protocol A: TR-FRET Competitive Displacement Assay (Biochemical HTS)

Purpose: To screen combinatorial libraries for target engagement or to validate the binding affinity of newly synthesized Ligand 2-derived PROTACs to the CBP/p300 bromodomain. Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because the time-delayed measurement eliminates auto-fluorescence interference from the small-molecule library.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.01% Triton X-100.

    • Expert Insight: The inclusion of 0.01% Triton X-100 is critical to prevent promiscuous, aggregation-based enzyme inhibition, which is a common source of false positives in HTS[5].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 10 nL of the test compounds (in 100% DMSO) into a 384-well low-volume microplate.

  • Protein/Antibody Addition: Add 5 µL of a pre-incubated mixture containing His-tagged CBP bromodomain (final concentration 10 nM) and Europium-labeled anti-His antibody (donor).

  • Tracer Addition: Add 5 µL of a Cy5-labeled tracer ligand (acceptor) known to bind the CBP/p300 pocket.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Self-Validation & Quality Control:

  • Positive Control: Unconjugated CBP/p300 Ligand 2 must be run on every plate to establish the 100% displacement baseline.

  • Z'-Factor Calculation: A robust HTS assay must maintain a Z'-factor > 0.6 between the DMSO vehicle control (0% displacement) and the Ligand 2 control (100% displacement).

Protocol B: High-Throughput In-Cell Western (ICW) for PROTAC Degradation

Purpose: To quantify the intracellular degradation of endogenous CBP/p300 by PROTACs synthesized from Ligand 2. Causality for Assay Choice: Unlike traditional Western blotting, ICW allows for the direct, high-throughput quantification of endogenous protein degradation in a 384-well format, preserving cellular context and enabling accurate DC50 (concentration inducing 50% degradation) and Dmax (maximum degradation) calculations[1].

HTS_Workflow Prep 1. Library Preparation (Ligand 2 PROTAC Derivatives) Dispense 2. Acoustic Liquid Handling (384-well format, nl volumes) Prep->Dispense Incubate 3. Cell Incubation (22Rv1/LNCaP, 24h) Dispense->Incubate Assay 4. In-Cell Western Assay (Anti-p300 + Anti-Vinculin) Incubate->Assay Analyze 5. High-Content Imaging & DC50 Calculation Assay->Analyze

Fig 2. High-throughput screening workflow for evaluating CBP/p300 PROTAC degradation efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed AR-positive prostate cancer cells (e.g., 22Rv1 or LNCaP) at 15,000 cells/well in 384-well clear-bottom black tissue culture plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Use acoustic dispensing to dose the cells with a 10-point dose-response of PROTACs (ranging from 10 µM to 0.5 nM). Incubate for 24 hours.

    • Expert Insight: 24 hours is optimal for assessing PROTAC-mediated degradation, as it allows sufficient time for cellular penetration, ternary complex formation, and proteasomal processing[6].

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash three times with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes per wash (3 washes).

  • Blocking: Block cells with Odyssey Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with a multiplexed primary antibody solution: Rabbit anti-p300 (target) and Mouse anti-Vinculin (housekeeping control).

    • Expert Insight: Normalization to Vinculin or GAPDH is an absolute requirement. It differentiates true targeted protein degradation from apparent signal loss caused by compound cytotoxicity and subsequent cell detachment.

  • Secondary Antibody Incubation: Wash plates, then incubate with IRDye 800CW Donkey anti-Rabbit and IRDye 680RD Donkey anti-Mouse secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging: Image the plates using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the 800 nm (p300) signal normalized to the 680 nm (Vinculin) signal.

Self-Validation & Quality Control:

  • Mechanistic Rescue Arm: To prove that the observed signal loss is due to true PROTAC-mediated proteasomal degradation (and not transcriptional downregulation), a parallel control plate must be pre-treated with 1 µM MG132 (a proteasome inhibitor) or MLN4924 (a neddylation inhibitor) for 2 hours prior to PROTAC addition. A valid PROTAC will have its degradation activity completely rescued (blocked) by these inhibitors[7].

Sources

Application

Comprehensive Application Note: Cellular Assays for CBP/p300 Target Engagement

Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide an authoritative, causality-driven guide to establishing self-validating cellular target engagement (TE) assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide an authoritative, causality-driven guide to establishing self-validating cellular target engagement (TE) assays for CBP/p300 inhibitors and degraders.

Biological Context & The Necessity of Cellular Assays

CREB-binding protein (CBP) and its paralog p300 (EP300) are master transcriptional co-activators that regulate gene expression through two critical, druggable domains: the Histone Acetyltransferase (HAT) domain and the Bromodomain (BRD). By acetylating histone tails (e.g., H3K18, H3K27) and binding to acetylated lysines, CBP/p300 open chromatin and drive the transcription of key oncogenes, including MYC and the Androgen Receptor (AR)[1][2].

While biochemical assays are useful for initial screening, they fail to replicate the complex intracellular milieu. In living cells, CBP/p300 inhibitors must cross the plasma membrane, evade efflux pumps, and outcompete high-affinity endogenous ligands (like intact chromatin). Therefore, translating biochemical potency into cellular efficacy requires robust, self-validating live-cell target engagement assays[3].

Mechanism Inhibitor CBP/p300 Inhibitor (e.g., CCS1477, A-485) Target CBP/p300 (HAT & BRD Domains) Inhibitor->Target Blocks Binding or Catalysis Substrate Histone Acetylation (H3K18ac / H3K27ac) Target->Substrate Acetylates Chromatin Transcription Oncogenic Transcription (MYC, AR Targets) Substrate->Transcription Enhancer Activation

Caption: Mechanism of CBP/p300 inhibition and downstream transcriptional regulation.

Pillar I: Proximity-Based NanoBRET™ Assay

The Causality of the Assay

Bioluminescence Resonance Energy Transfer (BRET) is strictly dependent on the distance between a donor and an acceptor (<10 nm). To measure physiological chromatin binding, we utilize a proximity-based NanoBRET assay. CBP/p300 is tagged with NanoLuc (donor), and Histone H3.3 is tagged with HaloTag (acceptor). When CBP/p300 binds to chromatin, energy transfers from NanoLuc to the HaloTag fluorophore. A cell-permeable BRD inhibitor (e.g., CCS1477 or GNE-049) competitively displaces CBP/p300 from the histone, resulting in a quantifiable drop in the BRET signal[1][2][4].

Step-by-Step Protocol: Histone H3.3-p300 Displacement

Self-Validation System: This protocol includes a "No-HaloTag Ligand" control to establish background luminescence and a known positive control (e.g., CCS1477) to define the maximum assay window.

  • Cell Plating & Transfection:

    • Seed HEK293 cells in a 96-well white plate at 2×104 cells/well.

    • Co-transfect cells with a NanoLuc-p300-BRD expression vector and a Histone H3.3-HaloTag vector using a 1:10 ratio to ensure the acceptor is in excess. Incubate for 24 hours.

  • Fluorophore Labeling:

    • Replace media with assay buffer containing 100 nM NanoBRET™ 618 HaloTag® Ligand.

    • Control Step: Leave 3 wells with vehicle only (No-Ligand control) to measure background donor bleed-through.

  • Compound Treatment:

    • Add the test compound in a 10-point dose-response titration (e.g., 10 µM to 0.5 nM). Incubate for 2 hours at 37°C to allow for cell penetration and chromatin displacement.

  • Detection:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Read luminescence immediately on a microplate reader equipped with dual filters: 460 nm (Donor) and 618 nm (Acceptor).

  • Data Analysis:

    • Calculate the BRET Ratio: (Emission618​/Emission460​) . Subtract the background ratio (No-Ligand control) to yield the corrected BRET ratio. Plot against log[Compound] to determine the IC50​ .

NanoBRET Step1 1. Co-transfect HEK293 (NanoLuc-p300 + HaloTag-H3.3) Step2 2. Add HaloTag Ligand (Fluorophore) Step1->Step2 Step3 3. Add Test Compound (Dose Response) Step2->Step3 Step4 4. Measure BRET Signal (Displacement = Signal Drop) Step3->Step4

Caption: Step-by-step workflow for the proximity-based NanoBRET target engagement assay.

Pillar II: Cellular Thermal Shift Assay (CETSA®)

The Causality of the Assay

While NanoBRET requires exogenous tagging and overexpression, the Cellular Thermal Shift Assay (CETSA) allows for the evaluation of target engagement on endogenous proteins. CETSA relies on the thermodynamic principle of ligand-induced stabilization: when a small molecule binds to CBP/p300, it stabilizes the folded protein, shifting its melting temperature ( Tm​ ) higher[5]. As cells are heated, unbound proteins denature and aggregate, while drug-bound proteins remain soluble and detectable[3][6].

Step-by-Step Protocol: High-Throughput HiBiT-CETSA

Self-Validation System: A parallel DMSO-treated melt curve must be generated to establish the baseline Tm​ of CBP/p300.

  • Cell Preparation & Treatment:

    • Use a cell line endogenously expressing a HiBiT-tagged p300 (generated via CRISPR/Cas9) or rely on wild-type cells for Western blot detection.

    • Treat cells in a 96-well PCR plate with the test compound (e.g., 10 µM NDGA) or DMSO vehicle for 1-2 hours at 37°C[5].

  • Thermal Challenge:

    • Subject the PCR plate to a temperature gradient (e.g., 40°C to 65°C across 12 columns) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C to quench.

  • Lysis & Aggregation Clearance:

    • Add a mild lysis buffer (containing non-denaturing detergents and protease inhibitors). Freeze-thaw the plate twice to ensure complete lysis.

    • Centrifuge at 20,000 x g for 20 minutes to pellet denatured protein aggregates.

  • Detection:

    • Transfer the soluble supernatant to a fresh plate. Add Nano-Glo® HiBiT Lytic Reagent (which contains LgBiT and substrate).

    • Read luminescence. The shift in Tm​ ( ΔTm​ ) between the DMSO and compound-treated curves confirms direct intracellular target engagement.

CETSA Drug Live Cells + Compound (Binding) Heat Heat Shock (Thermal Gradient) Drug->Heat Induces Unfolding Lysis Lysis & Centrifugation (Remove Aggregates) Heat->Lysis Aggregation of Unbound Protein Detect Detect Stabilized Protein (HiBiT or Western) Lysis->Detect Quantify Soluble Fraction

Caption: Thermodynamic principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Pillar III: Functional Target Engagement (Downstream Biomarkers)

The Causality of the Assay

Physical binding confirmed by NanoBRET or CETSA does not guarantee functional inhibition. To prove that target engagement translates to biological efficacy, we must measure the catalytic output. CBP/p300 selectively acetylates H3K18 and H3K27. Treatment with catalytic HAT inhibitors (like A-485) directly reduces these acetylation marks, which can be quantified via multiplexed In-Cell Westerns or circulating tumor cell (CTC) immunofluorescence[7][8].

Step-by-Step Protocol: Quantitative In-Cell Western for H3K18ac

Self-Validation System: H3K18ac signal must be normalized against total Histone H3 to ensure that reductions in signal are due to HAT inhibition, not compound toxicity or cell loss.

  • Treatment & Fixation: Seed prostate cancer cells (e.g., LNCaP) in a 96-well black-walled plate. Treat with HAT inhibitors for 24 hours. Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS. Block with Odyssey Blocking Buffer for 1 hour.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Mouse anti-Total H3 and Rabbit anti-H3K18ac.

  • Secondary Antibodies & Readout: Wash, then incubate with near-infrared secondary antibodies (e.g., IRDye 680RD anti-Mouse and IRDye 800CW anti-Rabbit). Scan the plate on a near-infrared imaging system. Calculate the ratio of H3K18ac / Total H3.

Quantitative Data Summary

The following table summarizes the expected cellular target engagement metrics for benchmark CBP/p300 modulators across different assay modalities:

InhibitorTarget DomainAssay ModalityCellular Potency ( IC50​ )Functional Biomarker Effect
GNE-049 BromodomainNanoBRET (H3.3 PPI)12 nM[1]↓ MYC, ↓ AR target genes
CCS1477 BromodomainNanoBRET (H3.3 PPI)19 nM[2]↓ MYC, ↓ AR target genes
A-485 HAT DomainMultiplex IF / ICW~2.6 nM (Biochem)[7]↓ H3K18ac, ↓ H3K27ac[8]
NDGA HAT DomainCETSA (Thermal Shift)N/A (Significant Tm​ Shift)[5]↓ H3K27ac, ↑ Autophagy

References

  • Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer - aacrjournals.org - 1

  • Transcription Factor Inhibitors: From “Undruggable” to Drug Discovery Reality - vipergen.com - 3

  • Targeting p300/CBP in lethal prostate cancer - nih.gov - 2

  • Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - nih.gov - 4

  • CBP/p300, a promising therapeutic target for prostate cancer - nih.gov - 7

  • Lifespan-increasing drug nordihydroguaiaretic acid inhibits p300 and activates autophagy - nih.gov - 5

  • Streamlining cellular thermal shift assay for ultra-high throughput screening - researcher.life - 6

  • Development of a multiplex assay to assess activated p300/CBP in circulating prostate tumor cells - oncotarget.com - 8

Sources

Method

Application Note: Applying CBP/p300 Ligand 2 in Studies of Transcriptional Regulation

Introduction & Scientific Rationale The paralogous chromatin regulators CREB-binding protein (CBP) and p300 are master orchestrators of enhancer-mediated transcription. They function through two distinct mechanisms: cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The paralogous chromatin regulators CREB-binding protein (CBP) and p300 are master orchestrators of enhancer-mediated transcription. They function through two distinct mechanisms: catalytic lysine acetyltransferase (KAT) activity, which deposits the active enhancer mark H3K27ac, and physical scaffolding, which bridges transcription factors to the basal transcriptional machinery via long-range chromatin looping[3].

Historically, researchers have relied on small-molecule inhibitors targeting either the bromodomain or the HAT domain of CBP/p300. However, these inhibitors only block specific catalytic or reader functions, leaving the massive structural scaffold of the protein intact. This often results in incomplete suppression of oncogenic enhancer networks.

CBP/p300 Ligand 2 (and its derivatives, such as the PROTAC dCBP-1 or Thalidomide-NH-CBP/p300 ligand 2 ) represents a paradigm shift. By conjugating a highly selective CBP/p300 binding moiety to a Cereblon (CRBN) E3 ligase recruiter, researchers can induce the complete proteasomal degradation of the CBP/p300 proteins [1][2]. This "chemical knockdown" approach physically removes the entire enhancer node, providing a profound, acute, and highly specific tool for dissecting transcriptional regulation, particularly in MYC-driven malignancies like multiple myeloma.

Mechanistic Overview

The application of CBP/p300 ligand 2 in a PROTAC format relies on event-driven pharmacology rather than occupancy-driven inhibition. The heterobifunctional molecule simultaneously binds the target (CBP/p300) and the E3 ligase (CRBN), forming a ternary complex. This proximity induces polyubiquitination of CBP/p300, leading to its rapid destruction by the 26S proteasome. The physical absence of CBP/p300 causes an immediate collapse of H3K27ac marks and enhancer-promoter communication, culminating in the silencing of super-enhancer-driven oncogenes.

G PROTAC CBP/p300 Ligand 2 PROTAC (e.g., dCBP-1) Ternary Ternary Complex Formation PROTAC->Ternary Target CBP/p300 Protein (Enhancer Scaffold) Target->Ternary E3 Cereblon (CRBN) E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination of CBP/p300 Ternary->Ub Degradation 26S Proteasomal Degradation Ub->Degradation Epigenetic Loss of H3K27ac & Enhancer Collapse Degradation->Epigenetic Transcription Transcriptional Repression (e.g., MYC Downregulation) Epigenetic->Transcription

Mechanism of action of CBP/p300 ligand 2-based PROTACs in transcriptional regulation.

Quantitative Data Presentation

When designing experiments, it is critical to understand the kinetic and phenotypic differences between targeted degradation and traditional catalytic inhibition. The table below summarizes the expected experimental parameters when utilizing CBP/p300 ligand 2 PROTACs (e.g., dCBP-1) versus standard HAT inhibitors.

ParameterTraditional HAT Inhibitor (e.g., A-485)CBP/p300 Ligand 2 PROTAC (e.g., dCBP-1)
Mechanism of Action Occupancy-driven catalytic inhibitionEvent-driven proteasomal degradation
Scaffolding Function Remains intact on chromatinCompletely abolished
Typical Working Concentration 1 µM – 10 µM10 nM – 250 nM
Onset of Action 12 – 24 hours1 – 2 hours (Near-complete loss)
H3K27ac Reduction Partial / Locus-specificGlobal and profound loss
MYC Gene Suppression ModerateRapid and near-complete ablation

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in mechanistic controls to distinguish true target degradation from off-target toxicity or transcriptional artifacts.

Protocol 1: Acute Target Degradation Assay (Western Blotting)

Causality Focus: Validating that the loss of CBP/p300 is strictly due to proteasome-mediated degradation, not transcriptional silencing or cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S) or haploid HAP1 cells at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Control Pre-treatment (The Validation Step): Divide the culture into two cohorts. Pre-treat Cohort B with 10 µM MG132 (a 26S proteasome inhibitor) for 1 hour. Leave Cohort A untreated. Rationale: If the PROTAC is truly degrading the protein via the proteasome, MG132 will rescue CBP/p300 levels. If levels still drop, the compound is causing off-target transcriptional repression.

  • PROTAC Treatment: Treat both cohorts with 250 nM of the CBP/p300 ligand 2 PROTAC (e.g., dCBP-1).

  • Time-Course Lysis: Harvest cells at 1h, 2h, 6h, and 24h post-treatment. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Probe for CBP, p300, and a loading control (e.g., Vinculin).

  • Data Interpretation: A successful assay will show >90% depletion of CBP/p300 within 2 hours in Cohort A, with complete rescue in Cohort B.

Protocol 2: Epigenomic Profiling (Spike-in ChIP-seq for H3K27ac)

Causality Focus: Standard ChIP-seq normalizes data to total read counts, masking global epigenetic erasure. This protocol uses exogenous chromatin spike-ins to validate absolute global loss of H3K27ac.

Step-by-Step Methodology:

  • Treatment & Fixation: Treat cells with 250 nM PROTAC for 6 hours. Crosslink cells with 1% formaldehyde for 10 minutes at room temperature, then quench with 0.125 M glycine.

  • Spike-in Addition (The Validation Step): Prior to sonication, add a known, precise quantity of Drosophila chromatin (e.g., 1% of total chromatin mass) and a Drosophila-specific H2Av antibody to the human cell lysate. Rationale: Because PROTACs cause massive global loss of H3K27ac, standard normalization artificially inflates the remaining signal. The Drosophila spike-in provides an absolute reference point to quantify true global depletion.

  • Sonication & Immunoprecipitation: Sonicate chromatin to 200-500 bp fragments. Immunoprecipitate overnight at 4°C using an anti-H3K27ac antibody.

  • Library Prep & Sequencing: Reverse crosslinks, purify DNA, and prepare libraries for Next-Generation Sequencing (NGS).

  • Bioinformatics: Align reads to a combined Human/Drosophila reference genome. Normalize human H3K27ac peaks against the Drosophila spike-in read counts to reveal the true magnitude of enhancer collapse.

Protocol 3: Transcriptional Output Analysis (Time-Course RT-qPCR)

Causality Focus: Differentiating primary transcriptional effects (MYC loss) from secondary PROTAC artifacts (e.g., CRBN neo-substrate degradation).

Step-by-Step Methodology:

  • Treatment: Treat cells with 100 nM PROTAC.

  • High-Resolution Time-Course: Harvest RNA at 0h, 2h, 4h, 6h, 12h, and 24h using a standard column-based RNA extraction kit.

  • cDNA Synthesis & qPCR: Synthesize cDNA and perform qPCR for MYC (primary target) and IKZF1/IKZF3 (known off-target neo-substrates of CRBN-based drugs like Thalidomide).

  • Data Interpretation (The Validation Step): MYC downregulation should be observed acutely (within 2-4 hours), directly correlating with CBP/p300 loss. If IKZF1/3 levels drop, this typically occurs at later time points (>12 hours) due to prolonged CRBN engagement [1]. Restricting analysis to the acute window (<6 hours) isolates the specific transcriptional consequences of CBP/p300 loss.

Expert Insights & Troubleshooting

  • The Hook Effect: As with all heterobifunctional molecules, CBP/p300 ligand 2 PROTACs are subject to the "hook effect" at high concentrations (typically >1-5 µM). At these concentrations, independent binding of the PROTAC to CBP/p300 and CRBN saturates both proteins without forming the necessary ternary complex, paradoxically reducing degradation efficiency. Always perform a dose-titration (10 nM to 1000 nM) to find the optimal degradation concentration (Dmax).

  • Toxicity vs. Phenotype: Because CBP and p300 are essential for general transcription and cell viability, prolonged exposure (>48 hours) to these degraders will cause broad cytotoxicity. For studies of transcriptional regulation and enhancer biology, restrict drug exposure to acute windows (2 to 6 hours) to capture the primary mechanistic cascade before cells undergo apoptosis.

References

  • Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 Cell Chemical Biology (2021) URL:[Link]

  • WO2020173440A1 - Cyclic-amp response element binding protein (cbp) and/or adenoviral e1a binding protein of 300 kda (p300)
  • Coactivators p300 and CBP maintain the identity of mouse embryonic stem cells by mediating long-range chromatin structure Nanyang Technological University (DR-NTU) (2014) URL:[Link]

Application

Application Note: Experimental Design and Protocols for CBP/p300 Ligand 2 (PROTAC Degrader)

Introduction & Mechanistic Rationale CBP (CREB-binding protein) and p300 are highly homologous, multi-domain histone acetyltransferases (HATs) that serve as critical transcriptional co-activators. They regulate gene expr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

CBP (CREB-binding protein) and p300 are highly homologous, multi-domain histone acetyltransferases (HATs) that serve as critical transcriptional co-activators. They regulate gene expression by acetylating histone tails—specifically histone H3 at lysines 18 and 27 (H3K18ac, H3K27ac)—and acting as structural scaffolds for oncogenic transcription factors like the Androgen Receptor (AR) and c-MYC[1][2].

Historically, small-molecule inhibitors have targeted either the HAT catalytic domain or the reader bromodomain. However, these inhibitors often fail to completely dismantle the scaffolding function of the CBP/p300 enhanceosome, limiting their clinical efficacy[3]. CBP/p300 Ligand 2 (often cataloged as Thalidomide-NH-CBP/p300 ligand 2 or functioning as a precursor/ligand for PROTACs like dCBP-1) is engineered to overcome this limitation[4][5]. By utilizing a thalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, this heterobifunctional molecule induces the polyubiquitination and subsequent proteasomal degradation of both CBP and p300[5][6].

G Target CBP/p300 Protein (Target) Complex Ternary Complex Formation Target->Complex PROTAC CBP/p300 Ligand 2 (PROTAC) PROTAC->Complex E3 CRBN E3 Ligase (Recruitment) E3->Complex Ub Polyubiquitination Complex->Ub Degradation Proteasomal Degradation (Loss of Enhancer) Ub->Degradation

Mechanism of CBP/p300 Ligand 2 PROTAC-mediated degradation.

Experimental Design Principles

When designing studies utilizing CBP/p300 Ligand 2, researchers must validate three distinct phases of the drug's mechanism to ensure scientific integrity:

  • Target Engagement & Degradation : Confirming the physical depletion of the CBP/p300 proteins.

  • Epigenetic Output : Confirming the loss of specific catalytic marks (H3K27ac).

  • Phenotypic Output : Measuring downstream transcriptional repression and cell death.

To prove that the observed cytotoxicity is genuinely due to PROTAC-mediated degradation rather than off-target chemical toxicity, experimental designs must include self-validating mechanistic rescue controls. Pre-treating cells with a proteasome inhibitor (e.g., MG132) or a CRBN competitor (e.g., lenalidomide) should rescue CBP/p300 levels. Furthermore, assessing H3K27ac (a direct CBP/p300 target) alongside H3K9ac (an unaffected control mark) provides an authoritative epigenetic control[2].

Table 1: Modality Comparison for Experimental Planning
FeatureHAT/Bromodomain InhibitorsCBP/p300 Ligand 2 (PROTAC)Experimental Implication
Mechanism Occupancy-driven (blocks active site)Event-driven (catalytic degradation)PROTACs require lower sustained dosing.
Scaffold Function IntactDestroyedPROTACs disrupt the entire enhanceosome[3].
Dose-Response Standard sigmoidal curveBiphasic ("Hook Effect" possible)Must test a wide concentration range (1 nM - 10 μM).
Resistance High (target mutation/overexpression)Lower (eliminates the protein entirely)Ideal for castration-resistant prostate cancer models[3].

Core Protocols

Workflow Step1 Cell Culture & Seeding (e.g., LNCaP, VCaP) Step2 PROTAC Treatment (Dose/Time Course) Step1->Step2 Step3 Protein Extraction & Quantification Step2->Step3 Step5 RT-qPCR / RNA-seq (c-MYC, AR targets) Step2->Step5 Parallel RNA Extraction Step4 Western Blotting (CBP, p300, H3K27ac) Step3->Step4

Standard workflow for validating CBP/p300 degradation and downstream effects.

Protocol A: Compound Preparation and Storage

Proper handling of CBP/p300 Ligand 2 is critical to prevent the hydrolysis of the PROTAC linker.

  • Stock Solution : Dissolve the lyophilized powder in anhydrous DMSO to achieve a concentration of 10 mM or 50 mg/mL[4]. Vortex gently until completely clear.

  • Storage : Aliquot the DMSO stock into single-use vials to avoid freeze-thaw cycles. Store at -80°C for up to 6 months, or -20°C for up to 1 month. Ensure vials are sealed and protected from moisture and light[4][6].

  • In Vivo Formulation : For animal xenograft studies, a standard vehicle formulation that yields a clear solution (≥ 5 mg/mL) is: 10% DMSO stock + 40% PEG300 + 5% Tween-80 + 45% Saline. Add components sequentially and mix evenly between each addition[4].

Protocol B: In Vitro Degradation and Epigenetic Assay

Objective: Quantify the degradation of CBP/p300 and the subsequent loss of H3K27 acetylation.

  • Cell Seeding : Seed target cells (e.g., LNCaP or VCaP prostate cancer cells) in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C.

  • Treatment : Treat cells with a dose-response gradient of CBP/p300 Ligand 2 (e.g., 1 nM, 10 nM, 100 nM, 1 μM) for 24 hours. Include a 0.1% DMSO vehicle control. Expert Insight: Because PROTACs can exhibit a "hook effect" at high concentrations (where binary drug-target complexes outcompete ternary degradation complexes), a wide dose-response is essential to identify the Dmax​ (maximum degradation) and DC50​ (concentration of 50% degradation).

  • Mechanistic Controls : In parallel control wells, pre-treat cells for 2 hours with 1 μM MG132 (proteasome inhibitor) or 10 μM Lenalidomide (CRBN competitor) before adding the PROTAC.

  • Harvest & Lysis : Wash cells with cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Critical Step : Ensure thorough sonication (e.g., 3 cycles of 10s on/off) to shear chromatin and fully release chromatin-bound CBP/p300 and histones.

  • Western Blotting :

    • Run 20-30 μg of total protein on a 4-8% Tris-Acetate gel (CBP and p300 are large proteins, ~300 kDa).

    • Transfer overnight at a low voltage (e.g., 30V at 4°C) to ensure the transfer of high-molecular-weight proteins.

    • Probe for CBP, p300, H3K27ac (target mark), H3K9ac (off-target control), and Vinculin/GAPDH (loading control)[2].

Protocol C: Transcriptional and Viability Readouts

Objective: Assess the functional consequence of enhancer decommissioning.

  • RNA Extraction & qPCR : Following 24-48 hours of treatment, extract RNA using standard column-based methods (e.g., RNeasy Mini Kit)[3]. Synthesize cDNA and perform qPCR for direct CBP/p300 target genes such as MYC, KLK3 (PSA in prostate models), and CCND1.

  • Cell Viability : Seed cells in 96-well opaque plates (e.g., 500-2000 cells/well depending on the growth rate)[7]. Treat with CBP/p300 Ligand 2 for 72-96 hours. Measure viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo) to calculate the IC50​ [7].

Data Interpretation & Troubleshooting

Table 2: Troubleshooting Common Experimental Issues
ObservationPotential CauseRecommended Solution
No CBP/p300 degradation observed Poor chromatin extractionIncrease sonication time; ensure RIPA buffer contains SDS.
Degradation at 10 nM, but none at 1 μM PROTAC Hook EffectThis is expected. Shift your working concentration range lower to capture the true DC50​ .
Loss of H3K27ac, but CBP/p300 levels intact Compound acting as an inhibitorVerify compound identity/integrity. Ensure CRBN is expressed in the chosen cell line.
Toxicity observed in MG132 rescue wells Prolonged proteasome inhibitionLimit MG132 co-treatment to 6-8 hours instead of 24 hours.

Conclusion

The utilization of CBP/p300 Ligand 2 represents a paradigm shift from simple enzymatic inhibition to the complete eradication of the oncogenic enhanceosome. By carefully designing experiments with appropriate mechanistic controls—such as proteasomal rescue and off-target histone mark validation—researchers can accurately map the role of CBP/p300 in disease and evaluate the therapeutic potential of its targeted degradation[1][3].

References

  • [1] Targeting CBP and p300: Emerging Anticancer Agents. MDPI. Available at:[Link]

  • [2] Discovery of Proline-Based p300/CBP Inhibitors Using DNA-Encoded Library Technology in Combination with High-Throughput Screening. ACS Publications. Available at:[Link]

  • [7] WO2013148114A1 - P300/cbp inhibitors and methods of use. Google Patents. Available at:

  • [3] p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer. bioRxiv. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

CBP/p300 Inhibitor Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for CBP/p300 epigenetic modulation. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CBP/p300 epigenetic modulation. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex landscape of CREB-binding protein (CBP) and p300 inhibitors.

Because CBP and p300 are massive, multi-domain transcriptional co-activators involved in thousands of acetylation events, pharmacological intervention often yields unexpected phenotypes. This guide focuses on identifying, troubleshooting, and designing self-validating experimental systems to distinguish true on-target epigenetic modulation from off-target artifacts.

I. Diagnostic Workflow for Off-Target Phenotypes

When an unexpected phenotype occurs (e.g., rapid cytotoxicity, loss of global acetylation, or failure to translate in vitro results to cellular models), the first step is isolating the chemical nature of your probe.

G Start Observe Unexpected Phenotype (e.g., Toxicity, Global Acetylation Loss) Q1 Is the inhibitor a HAT catalytic inhibitor or Bromodomain inhibitor? Start->Q1 HAT HAT Inhibitor (e.g., C646, A-485) Q1->HAT BD Bromodomain Inhibitor (e.g., SGC-CBP30, CCS1477) Q1->BD C646_Check Using C646? HAT->C646_Check A485_Check Using A-485? HAT->A485_Check BD_Check Check BRD4/BET Cross-reactivity via NanoBRET or CETSA BD->BD_Check C646_Issue Likely PAINS / Thiol Reactivity. Switch to A-485. C646_Check->C646_Issue Yes A485_Issue Check metabolic off-targets (e.g., FOXO1, lipogenesis). A485_Check->A485_Issue Yes BD_Issue Off-target BRD4 inhibition. Titrate dose or switch chemotype. BD_Check->BD_Issue

Diagnostic decision tree for isolating CBP/p300 inhibitor off-target effects.

II. Frequently Asked Questions & Troubleshooting Scenarios

Q1: My cells are dying rapidly (within 4-6 hours) when treated with the HAT inhibitor C646, but my genetic knockdown of CBP/p300 takes days to show viability defects. Is this an on-target effect?

A1: This is highly likely an off-target toxicity effect. While C646 was one of the first widely used CBP/p300 histone acetyltransferase (HAT) inhibitors, it contains a Michael acceptor motif that makes it highly reactive to thiols, classifying it as a Pan-Assay Interference Compound (PAIN)1[1].

  • Causality: The electrophilic nature of C646 leads to covalent binding with numerous non-target proteins, causing rapid, non-specific proteotoxic stress rather than specific transcriptional repression.

  • Self-Validating Solution: You must run a parallel assay with a structurally distinct, non-reactive catalytic inhibitor such as A-485. A-485 is an acetyl-CoA competitive inhibitor with high selectivity and lacks the reactive moieties of C6462[2]. If A-485 does not replicate the rapid toxicity, the C646 phenotype is an artifact.

Q2: I am using the bromodomain inhibitor SGC-CBP30 to study enhancer regulation, but I am seeing global downregulation of MYC similar to what I see with the BET inhibitor JQ1. How can I tell if this is BRD4 cross-reactivity?

A2: CBP and p300 bromodomains share structural homology with the BET family (BRD2, BRD3, BRD4, BRDT). SGC-CBP30 has approximately 40-fold selectivity for CBP over BRD4(1)3[3]. However, at higher concentrations (typically >1 µM in cell culture), SGC-CBP30 will begin to engage BRD4, leading to BET-inhibitor-like phenotypes such as profound MYC suppression.

  • Causality: Bromodomain inhibitors operate via equilibrium binding. Pushing the concentration too high saturates the primary target and engages secondary targets with lower affinities.

  • Self-Validating Solution: Perform a dose-titration of SGC-CBP30 alongside a NanoBRET assay specifically measuring BRD4 engagement. Limit your working concentration to the window where CBP/p300 is engaged (>80%) but BRD4 engagement remains <10%. Alternatively, switch to a next-generation inhibitor like CCS1477, which boasts a 130- to 170-fold selectivity over BRD44[4].

Q3: I am observing discrepancies between my biochemical HAT assay (in vitro) and my cellular H3K27ac readout when using novel allosteric inhibitors. Why?

A3: You may have encountered an assay artifact driven by protein truncation. High-throughput screening (HTS) using truncated CBP/p300 HAT domains can identify compounds (e.g., CPI-076, CPI-090) that bind to allosteric sites present only in the truncated protein. When these compounds are tested against the full-length (FL) enzyme in cells, they fail to inhibit HAT activity5[5].

  • Causality: Truncated proteins can adopt non-physiological conformations, exposing cryptic pockets that do not exist in the native, full-length cellular complex.

  • Self-Validating Solution: A robust protocol must include a biochemical counter-screen using the full-length CBP/p300 enzyme. If the compound inhibits the truncated domain but not the FL enzyme, it is an artifact and should not be used for cellular assays.

III. Quantitative Selectivity Profiling

To aid in experimental design, the following table summarizes the quantitative binding data and known off-target liabilities of the most common CBP/p300 modulators.

InhibitorTarget DomainPrimary Potency (IC50/Kd)Selectivity WindowKnown Off-Targets / Caveats
A-485 HAT Catalytic~2.6 nM (CBP), ~9.8 nM (p300)>1000-fold over other HATsMetabolic shifts (e.g., FOXO1 deacetylation, lipogenesis suppression)[6].
C646 HAT Catalytic~400 nM (Ki)Poor cellular specificityPAIN compound; Michael acceptor causes widespread thiol reactivity[1][7].
SGC-CBP30 Bromodomain~21 nM (CBP), ~32 nM (p300)40-fold over BRD4(1)BRD4 cross-reactivity at doses >1 µM[3].
CCS1477 Bromodomain~19 nM (p300 in-cell BRET)130 to 170-fold over BRD4Minimal binding to BRD2/3/4/9; highly selective clinical candidate[4].
dCBP-1 / PROTACs Degradation (CRBN)Sub-micromolar degradationVaries by warheadC646-based PROTACs may retain thiol reactivity; A-485-based PROTACs are preferred[7].

IV. Mechanistic Pathways & Intervention Points

Understanding exactly where your inhibitor acts is critical for predicting off-target effects. HAT inhibitors block the catalytic transfer of acetyl groups, whereas Bromodomain inhibitors block the anchoring of the complex to chromatin.

Pathway AcetylCoA Acetyl-CoA HAT_Domain HAT Domain AcetylCoA->HAT_Domain Substrate CBP_p300 CBP/p300 Complex CBP_p300->HAT_Domain Bromo_Domain Bromodomain CBP_p300->Bromo_Domain Histones Histone Acetylation (H3K27ac, H3K18ac) HAT_Domain->Histones Catalyzes Enhancer Enhancer Activation (MYC, AR Signaling) Bromo_Domain->Enhancer Chromatin Anchoring A485 A-485 (Competitive Inhibitor) A485->HAT_Domain Blocks CCS1477 CCS1477 (BD Inhibitor) CCS1477->Bromo_Domain Blocks Histones->Enhancer

Mechanistic pathways of CBP/p300 and targeted inhibition strategies.

V. Step-by-Step Methodologies for Self-Validating Assays

To ensure your observed phenotypes are driven by on-target engagement rather than off-target toxicity, you must implement orthogonal validation protocols. Relying solely on downstream readouts (like RT-qPCR for MYC or Western blots for H3K27ac) is insufficient because off-target stress responses can independently alter these markers.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

Causality Principle: CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization. If your inhibitor physically binds CBP/p300 inside the living cell, the protein will resist heat-induced unfolding and aggregation at higher temperatures compared to a vehicle control. This proves in situ target engagement independent of functional readouts.

  • Cell Preparation: Seed target cells (e.g., LNCaP or MV-4-11) in 10 cm dishes and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with the CBP/p300 inhibitor (e.g., A-485 at 1 µM) or DMSO vehicle for 1-2 hours. Note: Short incubation prevents degradation or transcriptional feedback loops from confounding protein levels.

  • Thermal Gradient Application: Harvest cells, wash with PBS, and aliquot into PCR tubes (approx. 1x10^6 cells/tube). Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath, 3x) in a mild extraction buffer. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the soluble supernatant and perform Western blotting. Probe for CBP/p300 and a non-target control (e.g., BRD4 or GAPDH).

  • Validation: A true on-target inhibitor will shift the melting curve (Tm) of CBP/p300 to a higher temperature while leaving the BRD4 melting curve unchanged.

Protocol 2: NanoBRET Target Engagement Assay for Bromodomain Selectivity

Causality Principle: Competition between your test compound and a cell-permeable fluorescent tracer for the bromodomain pocket decreases the Bioluminescence Resonance Energy Transfer (BRET) signal. By running CBP and BRD4 fusions in parallel, you establish a precise, quantitative cellular selectivity window.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding NanoLuc-CBP-BD (or NanoLuc-p300-BD) and a separate cohort with NanoLuc-BRD4.

  • Plating: After 24 hours, re-plate the transfected cells into 384-well white tissue culture plates.

  • Tracer and Compound Addition: Add the appropriate NanoBRET fluorescent tracer at a concentration matching its Kd. Immediately add a dose-titration of your test inhibitor (e.g., SGC-CBP30 or CCS1477) ranging from 10 µM down to 0.1 nM.

  • Incubation & Measurement: Incubate for 2 hours at 37°C. Add the NanoBRET Nano-Glo Substrate and measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC50 for both CBP and BRD4. Your working concentration for downstream functional assays must fall between the IC90 for CBP and the IC10 for BRD4.

VI. References

  • Lasko, L. M., et al. "Discovery and mechanistic characterization of A-485, a potent p300/CBP catalytic inhibitor." Nature.

  • Sagar, V., et al. "Modulating the masters: chemical tools to dissect CBP and p300 function." NIH Public Access.

  • Wang, Y., et al. "Therapeutic targeting of the p300/CBP bromodomain enhances the efficacy of immune checkpoint blockade therapy." NIH Public Access.

  • Durbin, A. D., et al. "Development of C646-Based Proteolysis Targeting Chimeras Degraders of the Lysine Acetyltransferases CBP and p300." NIH Public Access.

  • Picaud, S., et al. "Chemical probes and inhibitors of bromodomains outside the BET family." RSC Publishing.

  • Huhn, A. J., et al. "Make the right measurement: Discovery of an allosteric inhibition site for p300-HAT." AIP Publishing.

  • Han, X., et al. "Selective inhibition of CBP/p300 HAT by A-485 results in suppression of lipogenesis and hepatic gluconeogenesis." NIH Public Access.

Sources

Optimization

Technical Support Center: Optimizing Solubility for CBP/p300 Ligand 2

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and formulation of CBP/p300 ligand 2 (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and formulation of CBP/p300 ligand 2 (CAS No. 2484741-78-6). This molecule is a critical target protein ligand used in the synthesis of heterobifunctional PROTACs, such as 1 and2, which are potent degraders of the p300/CBP histone acetyltransferases[1][2].

While its binding affinity is exceptional, its multi-ring structure imparts significant hydrophobicity, leading to notoriously poor aqueous solubility. This guide provides field-proven, causality-driven troubleshooting steps to ensure your in vitro assays and in vivo models yield reliable, reproducible data.

Part 1: Troubleshooting FAQs

Q1: Why does CBP/p300 ligand 2 precipitate immediately when I add my stock solution to the cell culture media? The Causality: CBP/p300 ligand 2 has excellent solubility in pure DMSO (up to 200 mg/mL)[3]. However, when a high-concentration DMSO stock is directly pipetted into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic ligand without a solvent shell. This causes immediate "hydrophobic shock," forcing the molecules to aggregate and crash out of solution. The Solution: Never add the stock directly to the final volume. Use a step-down dilution method. Pre-dilute your DMSO stock into an intermediate vehicle (like 20% SBE-β-CD in saline) before introducing it to the media. Keep the final DMSO concentration in cell assays strictly below 0.1% to prevent cytotoxicity while maintaining ligand solubility.

Q2: I am moving to murine xenograft models. How do I formulate this ligand for intravenous (IV) or intraperitoneal (IP) injection without causing micro-embolisms? The Causality: In vivo administration requires a clear, thermodynamically stable solution. Without proper surfactants, the highly lipophilic ligand will crystallize in the bloodstream, leading to fatal micro-embolisms or zero bioavailability. The Solution: We recommend the industry-standard co-solvent formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4].

  • DMSO (10%) : Acts as the primary solvent to disrupt the crystal lattice of the powder.

  • PEG300 (40%) : Acts as a co-solvent that lowers the dielectric constant of the aqueous phase, bridging the polarity gap between DMSO and water.

  • Tween-80 (5%) : A non-ionic surfactant that forms micelles, encapsulating the hydrophobic ligand to prevent aggregation.

  • Saline (45%) : Provides isotonicity for injection.

Q3: As a medicinal chemist, can I structurally modify the CBP/p300 ligand to improve its inherent aqueous solubility without losing target affinity? The Causality: The poor physicochemical properties of many CBP/p300 ligands stem from highly lipophilic phenyl rings (e.g., CLogP ≈ 6.5), which drive non-specific hydrophobic interactions but drastically reduce aqueous solubility[5]. The Solution: Scaffold hopping via the introduction of nitrogen atoms. Recent breakthroughs in6 demonstrate that replacing a phenyl ring with a pyridine or pyrimidine ring significantly lowers the CLogP (from 6.5 down to 5.4)[5]. This modification not only improves aqueous solubility but also enhances the biological potency (IC50) against target cells (e.g., MV4;11 cells) by up to 6-fold[5][6].

Part 2: Quantitative Data Presentation

Parameter / VehicleSolubility LimitApplication PhaseMechanistic Role
100% DMSO 200 mg/mL (381.24 mM)Stock PreparationDisrupts crystalline lattice[3]
Aqueous Buffer (PBS) < 0.01 mg/mLIn Vitro AssaysPhysiological baseline
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 5.0 mg/mL (5.59 mM)In Vivo DosingMicellar encapsulation & dielectric bridging[4]

Part 3: Self-Validating Experimental Protocols

SOP: Preparation of In Vivo Formulation (10/40/5/45)

Trustworthiness Principle: Order of addition is strictly non-negotiable. Adding saline before the surfactants will cause irreversible precipitation. This protocol is designed as a self-validating system; if precipitation occurs, the sequence or mixing time was violated.

  • Primary Dissolution: Weigh the required mass of CBP/p300 ligand 2 powder. Add 10% (of the final target volume) of pure DMSO. Vortex vigorously or sonicate for 5 minutes until the solution is completely clear.

  • Co-solvent Addition: Add 40% (of final volume) of PEG300 to the DMSO solution. Vortex for 30 seconds to ensure a homogeneous mixture.

  • Surfactant Encapsulation: Add 5% (of final volume) of Tween-80. Pipette up and down to mix, as Tween-80 is highly viscous. Vortex for an additional 1 minute.

  • Aqueous Phase Integration: Dropwise, add 45% (of final volume) of Saline while continuously vortexing the tube.

  • Self-Validation Checkpoint: Centrifuge the final formulation at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. The solution is thermodynamically stable and ready for dosing.

    • Fail: A white pellet forms. The compound has crashed out. Discard and restart, ensuring complete dissolution at Step 1.

Part 4: Visual Workflow

SolubilityWorkflow A Solubility Issue Detected (CBP/p300 Ligand 2) B Identify Application Phase A->B C1 In Vitro Assays (Cell Culture) B->C1 C2 In Vivo Models (Animal Dosing) B->C2 C3 Medicinal Chemistry (Lead Optimization) B->C3 D1 Step-Down Dilution Use 0.1% DMSO limit C1->D1 D2 Co-solvent Formulation DMSO/PEG300/Tween-80/Saline C2->D2 D3 Nitrogen Introduction (Pyridine/Pyrimidine rings) C3->D3 E Self-Validation Checkpoint (DLS, Turbidity, or Centrifugation) D1->E D2->E D3->E

Workflow for troubleshooting and resolving CBP/p300 ligand 2 solubility issues across applications.

References

  • CD Bioparticles. "CBP/p300 ligand 2 - CD Bioparticles". Available at:[Link]

  • ACS Publications (J. Med. Chem. 2024). "Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity". Available at:[Link]

Sources

Troubleshooting

Refining experimental protocols for CBP/p300 ligand 2.

Welcome to the Technical Support Center for epigenetic modulation and targeted protein degradation. This guide is specifically engineered for researchers and drug development professionals working with CBP/p300 ligand 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for epigenetic modulation and targeted protein degradation. This guide is specifically engineered for researchers and drug development professionals working with CBP/p300 ligand 2 —the critical target-binding warhead used in the synthesis of heterobifunctional PROTACs (Proteolysis Targeting Chimeras) such as dCBP-1.

Transitioning from traditional catalytic inhibition to targeted degradation introduces complex variables, including ternary complex kinetics, solubility hurdles, and the biphasic "hook effect." This document provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust and reproducible experimental outcomes.

I. Quantitative Data & Compound Profiling

Before initiating cellular assays, it is critical to understand the physicochemical and pharmacological distinctions between the PROTAC warhead, the fully synthesized degrader, and the standard catalytic inhibitor.

Table 1: Pharmacological and Physicochemical Profiling of CBP/p300 Modulators

CompoundMechanism of ActionTarget Potency (IC₅₀ / DC₅₀)Optimal Formulation StrategyStock Storage
CBP/p300 Ligand 2 PROTAC Warhead (Binder)N/A (Binding moiety)DMSO → PEG300 → Tween-80 → Saline-80°C (6 months)
dCBP-1 Heterobifunctional DegraderCBP/p300 DC₅₀ < 50 nMDMSO (Direct dilution < 0.1% final)-80°C (6 months)
A-485 Catalytic HAT Inhibitorp300: 9.8 nM, CBP: 2.6 nMDMSO-80°C (6 months)

II. Mechanistic & Workflow Visualizations

Understanding the logical relationship between compound binding, complex formation, and cellular processing is essential for troubleshooting assay failures.

PROTAC_Mechanism Target Target Protein (CBP/p300) Ubiquitin Poly-Ubiquitination Target->Ubiquitin Ternary Complex Catalysis Ligand CBP/p300 Ligand 2 (Warhead) Ligand->Target Binds Linker Linker Ligand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits E3Ligase->Ubiquitin Transfers Ub Proteasome 26S Proteasome Ubiquitin->Proteasome Targets for Degradation

Fig 1. Mechanistic pathway of CBP/p300 targeted degradation via PROTAC ternary complex formation.

Experimental_Workflow Step1 1. Compound Formulation (DMSO/PEG300/Tween-80/Saline) Step2 2. Cell Culture & Treatment (Include MG132 Control) Step1->Step2 Step3 3. Cell Lysis & Extraction (RIPA + Inhibitors) Step2->Step3 Step4 4. Target Assessment (Western Blot for CBP/p300) Step3->Step4 Step5 5. Mechanistic Validation (Confirm Proteasome Dependency) Step4->Step5

Fig 2. Self-validating experimental workflow for assessing CBP/p300 PROTAC degradation efficacy.

III. Validated Experimental Protocols

Protocol A: Optimal Formulation of CBP/p300 Ligand 2 for In Vitro Assays

Causality & Logic: High molecular weight and lipophilicity often lead to compound precipitation in aqueous media, causing false negatives in binding assays. A step-wise co-solvent approach prevents micelle aggregation and ensures the compound remains in solution1[1].

  • Stock Preparation: Dissolve CBP/p300 ligand 2 in 100% anhydrous DMSO to a concentration of 50.0 mg/mL.

  • Co-solvent Addition: To prepare 1 mL of working solution, add 100 μL of the DMSO stock to 400 μL of PEG300. Vortex thoroughly until completely clear.

    • Why PEG300? It disrupts the highly crystalline lattice of the bulky ligand.

  • Surfactant Integration: Add 50 μL of Tween-80 to the mixture and mix evenly.

    • Why Tween-80? It lowers the surface tension, stabilizing the hydrophobic drug in the subsequent aqueous phase.

  • Aqueous Dilution: Slowly add 450 μL of Saline (0.9% NaCl) dropwise while vortexing to adjust the final volume to 1 mL. This protocol yields a clear solution of ≥ 5 mg/mL 1[1].

Protocol B: Cell-Based Target Degradation Assay (Self-Validating System)

Causality & Logic: To prove that the loss of CBP/p300 is due to PROTAC-mediated proteasomal degradation and not transcriptional downregulation or off-target cytotoxicity, the experimental system must include mechanistic rescue controls.

  • Cell Seeding: Seed target cells (e.g., LNCaP prostate cancer cells) at 2×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Pre-treatment (The Validation Step): Pre-treat control wells with 10 μM MG132 (proteasome inhibitor) or 1 μM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours.

    • Why? This blocks the ubiquitin-proteasome system. If CBP/p300 degradation is rescued in these wells, the PROTAC mechanism is definitively validated.

  • Compound Treatment: Treat cells with a concentration gradient of the synthesized PROTAC (ranging from 0.1 nM to 10 μM) for 24 hours.

  • Harvest & Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blotting for CBP, p300, and a stable loading control (e.g., GAPDH or Vinculin).

IV. Troubleshooting Guides & FAQs

Q1: I confirmed that CBP/p300 ligand 2 binds the target, but my synthesized PROTAC shows no degradation. What is wrong? Answer: Binding does not guarantee degradation. The issue likely lies in ternary complex formation . If the linker is too short, steric clash prevents the E3 ligase from ubiquitinating CBP/p300. If it is too long, the complex lacks the necessary cooperative stability. Actionable Solution: Perform a TR-FRET or AlphaScreen assay using recombinant CBP/p300, your PROTAC, and the E3 ligase (e.g., CRBN or VHL) to confirm that the ternary complex is actually forming in vitro.

Q2: At 100 nM, I see complete degradation of p300, but at 5 μM, the protein levels return to baseline. Is the compound degrading? Answer: This is the classic "Hook Effect" (prozone effect), which is mathematically inherent to heterobifunctional molecules. At excessively high concentrations, the PROTAC saturates both the target (CBP/p300) and the E3 ligase independently, forming inactive binary complexes rather than the required ternary complex. Actionable Solution: Always run a wide, log-scale dose-response curve (from 0.1 nM to 10 μM) to identify the optimal degradation window ( Dmax​ ) before selecting a single working concentration for downstream phenotypic assays.

Q3: How do I differentiate the phenotypic effects of CBP/p300 degradation versus simple catalytic inhibition? Answer: Use a highly selective catalytic inhibitor like A-485 as a parallel control in your assays. A-485 specifically inhibits the histone acetyltransferase (HAT) activity (blocking H3K27ac and H3K18ac) with an IC₅₀ of 9.8 nM for p300 and 2.6 nM for CBP2[2], without altering the scaffolding function of the CBP/p300 protein 3[3]. If your PROTAC exhibits a more profound phenotypic effect (e.g., stronger suppression of MYC or AR signaling) than A-485, it indicates that removing the physical scaffolding function of CBP/p300 is driving the enhanced efficacy 4[4].

Q4: My CBP/p300 ligand 2 stock solution precipitated when added directly to the cell culture media. How can I salvage the experiment? Answer: Direct dilution of high-concentration DMSO stocks into aqueous media causes the compound to "crash out." You must use the step-wise formulation method (DMSO → PEG300 → Tween-80 → Saline) prior to introducing the compound to the culture media. If precipitation has already occurred in the well, the data is invalid due to uncontrolled effective concentrations; you must discard the plate and restart the treatment arm.

V. References

  • Title: p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization Source: PMC / NIH URL:[Link]

  • Title: Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer Source: PMC / NIH URL:[Link]

Sources

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How to control for functional redundancy of p300 in CBP inhibition studies.

Welcome, Researchers. This guide is designed to help you navigate a critical challenge in epigenetic research: dissecting the specific functions of the CREB-binding protein (CBP) in the context of its highly similar para...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Researchers. This guide is designed to help you navigate a critical challenge in epigenetic research: dissecting the specific functions of the CREB-binding protein (CBP) in the context of its highly similar paralog, p300. Due to their structural and functional overlap, inhibiting CBP often co-inhibits p300, leading to ambiguous results. As your Senior Application Scientist, I will provide a series of technical FAQs and troubleshooting workflows to help you design robust experiments that can confidently attribute biological outcomes to the inhibition of CBP, while controlling for the functional redundancy of p300.

Frequently Asked Questions (FAQs)
Q1: Why is controlling for p300 function so critical when I'm studying CBP?

Answer: Controlling for p300 is paramount because CBP and p300 are highly homologous paralogs that share significant structural and functional similarities.[1] They both function as transcriptional coactivators and histone acetyltransferases (HATs), often binding to the same protein partners and acetylating the same histone and non-histone substrates.[1][2] This functional overlap means that many experimental outcomes could be attributed to either protein.

Key points to consider:

  • Structural Homology: CBP and p300 share high sequence identity, especially in their catalytic HAT domains and bromodomains, which are the primary targets for small molecule inhibitors.[3][4] This makes developing truly CBP-selective inhibitors extremely challenging; most are, in fact, dual p300/CBP inhibitors.[3][5]

  • Functional Redundancy: For many cellular processes, the loss of one paralog can be at least partially compensated for by the other.[6][7] If you inhibit CBP, the cell might rely more heavily on p300, masking the true effect of CBP loss.

  • Non-Redundant Roles: Despite their similarities, p300 and CBP have distinct, non-overlapping functions in processes like development, cell differentiation, and gene regulation.[8][9] For instance, they can have different specificities for certain histone lysine residues or interact with unique sets of transcription factors.[10][11][12] Failing to control for p300 could lead you to mistakenly attribute a p300-specific function to CBP.

The core issue is illustrated below: using a dual inhibitor makes it impossible to determine which paralog's inhibition is responsible for the observed phenotype.

cluster_Problem The Ambiguity Problem cluster_Question Inhibitor Dual p300/CBP Inhibitor (e.g., A-485, C646) p300 p300 Function Inhibitor->p300 Inhibits CBP CBP Function Inhibitor->CBP Inhibits QuestionNode Which pathway is responsible? Phenotype Observed Phenotype (e.g., Apoptosis, Gene Expression Change) p300->Phenotype Contributes to CBP->Phenotype Contributes to

Figure 1. The core challenge of using dual p300/CBP inhibitors.

Therefore, a rigorous experimental design must include controls that can isolate the function of CBP from p300 to generate clean, interpretable data.

Q2: What are the primary methods to inhibit p300/CBP, and what are their limitations?

Answer: There are two main approaches: chemical inhibition using small molecules and genetic perturbation (knockdown or knockout). Both have distinct advantages and critical limitations.

1. Chemical Inhibition: This approach uses small molecules to block the function of a specific protein domain, most commonly the HAT or bromodomain.

  • Mechanism: HAT inhibitors (e.g., A-485, C646) compete with the acetyl-CoA substrate, preventing the enzyme from acetylating histones and other proteins.[13][14] Bromodomain inhibitors (e.g., CCS1477, GNE-272) prevent the protein from "reading" acetylated lysine marks, disrupting its recruitment to chromatin.[13]

  • Advantages: Rapid onset of action, dose-dependent and reversible effects, and ease of use.

  • Critical Limitation: As mentioned, near-total lack of selectivity between p300 and CBP due to high domain conservation.[3][5] Using these compounds alone cannot distinguish between p300 and CBP functions.

Inhibitor Target Domain Typical IC50 (p300) Typical IC50 (CBP) Key Considerations
A-485 HAT~60 nM~60 nMPotent, selective over other HATs, but not between p300/CBP.[15][16]
C646 HAT~400 nM~400 nMWidely used, but less potent than newer compounds.[14][15]
B026 HAT~1.8 nM~9.5 nMHighly potent dual inhibitor.[5][13]
CCS1477 Bromodomain~1.3 nM (Kd)~1.7 nM (Kd)Orally bioavailable; currently in clinical trials.[13]

2. Genetic Perturbation: This approach reduces or eliminates the expression of the target protein using RNA interference (siRNA/shRNA) or CRISPR/Cas9 gene editing.

  • Advantages: High specificity for the target paralog (p300 vs. CBP).

  • Critical Limitations:

    • Compensation: Knocking down/out one paralog can lead to the compensatory upregulation of the other, which can mask the phenotype.[6] It is essential to verify the protein levels of both p300 and CBP after perturbation.

    • Lethality: Complete knockout of both p300 and CBP can be lethal to cells, making analysis difficult.[11][20]

Method Mechanism Effect Pros Cons
siRNA/shRNA mRNA degradationTransient KnockdownTunable, useful for essential genes, faster workflow.[17]Incomplete knockdown, off-target effects, potential for compensation.[7][21]
CRISPR/Cas9 Gene editing (DNA)Permanent KnockoutComplete loss of function, stable cell lines.[17]Can be lethal, potential for compensation, more complex workflow.[6][19]

The most robust strategy combines these two approaches to overcome their individual limitations.

Troubleshooting Guides & Experimental Workflows
Q3: How can I design an experiment to specifically study the function of CBP's HAT activity?

Answer: To isolate the function of CBP's HAT activity, you must create a cellular context where p300 is absent or its HAT activity is irrelevant. The gold-standard approach is a genetic knockout combined with chemical inhibition.

This strategy leverages the specificity of genetic tools and the acute action of small molecules. By removing p300, you create a system where the dual p300/CBP inhibitor can now only act on CBP.

cluster_Workflow Workflow for Isolating CBP-Specific Function Start Start with Parental Cell Line Step1 Step 1: Generate p300 Knockout (KO) or Knockdown (KD) Cell Line (e.g., using CRISPR or shRNA) Start->Step1 Step2 Step 2: Validate p300 Depletion - Western Blot for p300 protein - qRT-PCR for p300 mRNA - Crucially, check CBP levels for compensation Step1->Step2 Step3 Step 3: Treat Both Parental and p300 KO/KD Cells with Dual p300/CBP Inhibitor (e.g., A-485) and Vehicle Control Step2->Step3 Step4 Step 4: Assess Phenotype (Apoptosis, Proliferation, Invasion, etc.) Step3->Step4 Step5 Step 5: Validate Target Engagement - Western Blot for H3K27ac / H3K18ac - ChIP-seq for CBP binding - RNA-seq for target gene expression Step4->Step5 Conclusion Conclusion: Phenotype observed only in p300 KO/KD + Inhibitor is likely CBP-dependent. Step5->Conclusion

Figure 2. Recommended experimental workflow to control for p300 redundancy.

Detailed Protocol: Validating p300/CBP Knockdown and Target Engagement

This protocol ensures your experimental system is properly controlled and validated.

Objective: To confirm specific knockdown/knockout of p300 and to measure the downstream effect of p300/CBP inhibition on a key histone mark, H3K27ac.

Materials:

  • Parental, p300 KO/KD, and control (e.g., non-targeting shRNA) cell lines.

  • Dual p300/CBP HAT inhibitor (e.g., A-485).

  • Antibodies: anti-p300, anti-CBP, anti-H3K27ac, anti-Total Histone H3, anti-Actin (or other loading control).

  • Reagents for SDS-PAGE and Western Blotting.

  • Reagents for RNA extraction and qRT-PCR.

Procedure:

  • Cell Culture & Treatment:

    • Plate Parental, control, and p300 KO/KD cells at equal densities.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with the p300/CBP inhibitor at a predetermined effective concentration (e.g., 1 µM A-485) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Protein Lysate Preparation:

    • Harvest cells and prepare whole-cell lysates or nuclear extracts according to standard protocols.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

      • Validation Blot 1 (Knockout/Knockdown): Probe separate blots for p300 and CBP. This is critical to confirm p300 is depleted and to check if CBP expression has changed. Use Actin or Tubulin as a loading control.

      • Validation Blot 2 (Target Engagement): Probe for H3K27ac. It is essential to normalize this to a Total Histone H3 loading control to account for any changes in overall histone levels.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image.

  • qRT-PCR Analysis (Optional but Recommended):

    • Extract total RNA from a parallel set of treated cells.

    • Synthesize cDNA.

    • Perform qRT-PCR using validated primers for p300 and CBP transcripts. Normalize to a stable housekeeping gene (e.g., GAPDH, B2M). This confirms depletion at the mRNA level.

Expected Results & Interpretation:

  • In p300 KO/KD cells: You should see a dramatic reduction or complete absence of the p300 protein band compared to parental and control cells.

  • CBP Compensation Check: The CBP protein band should ideally remain unchanged in the p300 KO/KD cells. If it increases, this indicates a compensatory mechanism that you must account for in your interpretation.

  • Target Engagement: Treatment with the HAT inhibitor should cause a significant decrease in the H3K27ac signal in all cell lines compared to their vehicle-treated counterparts.[20][22] This confirms the inhibitor is active.

Q4: My results are still unclear. What are some advanced troubleshooting strategies?

Answer: If single knockouts combined with inhibitors yield ambiguous results, you may be dealing with complex compensation or non-redundant functions. Here is a troubleshooting flowchart and some advanced strategies.

decision decision process process io io start Ambiguous Results After p300 KO + Inhibitor q1 Did you validate KO/KD and check for CBP compensation via Western Blot? start->q1 a1_no ACTION: Perform validation. This is a non-negotiable first step. q1->a1_no No q2 Did you confirm the inhibitor reduced H3K27ac levels? q1->q2 Yes a1_no->q1 a2_no ACTION: Titrate inhibitor concentration and/or treatment time. Verify inhibitor activity. q2->a2_no No q3 Is it possible the phenotype is independent of HAT activity? (e.g., scaffolding function) q2->q3 Yes a2_no->q2 a3_yes STRATEGY: Use a Bromodomain inhibitor instead of a HAT inhibitor. Or, perform a rescue experiment. q3->a3_yes Yes q4 Have you considered the reverse experiment? (CBP KO + Inhibitor) q3->q4 No end_node Refined Hypothesis: Phenotype is independent of CBP HAT activity, requires a scaffolding role, or is p300-dominant. a3_yes->end_node a4_no STRATEGY: Perform the reciprocal experiment. If p300 KO + inhibitor has no effect, but CBP KO + inhibitor does, this points to a key role for p300. q4->a4_no No q4->end_node Yes a4_no->end_node

Figure 3. Troubleshooting flowchart for ambiguous p300/CBP inhibition results.

Advanced Strategy: The Rescue Experiment

A rescue experiment is the definitive method to prove a phenotype is caused by the loss of a specific protein's function.

  • Create a Double Knockout (DKO) or CBP Knockout (KO) System: Generate a cell line where CBP is knocked out.

  • Re-express CBP Variants: Transfect these CBP KO cells with expression vectors for:

    • Wild-Type CBP: This should "rescue" the original phenotype, proving the effect was due to CBP loss.

    • HAT-dead CBP: A version with a point mutation in the HAT domain. If this fails to rescue the phenotype, it proves that CBP's enzymatic activity is required.

    • Bromodomain-dead CBP: A mutant unable to bind acetylated histones. If this fails to rescue, it implicates the "reader" function of CBP.

    • Empty Vector: This is the negative control.

By systematically adding back functional and non-functional versions of CBP, you can precisely map which of its activities is responsible for the biological outcome. This provides an unparalleled level of specificity and is a powerful tool for validating claims of CBP-dependent functions.

References
  • The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications. PMC. [Link]

  • Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. PMC. [Link]

  • Genome-wide assessment of differential roles for p300 and CBP in transcription regulation. Nucleic Acids Research. [Link]

  • The coactivators p300 and CBP have different functions during the differentiation of F9 cells. PubMed. [Link]

  • Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. ACS Publications. [Link]

  • Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition. PMC. [Link]

  • Development of p300-targeting degraders with enhanced selectivity and onset of action over a catalytic inhibitor. RSC Publishing. [Link]

  • Histone Acetyltransferases p300 and CBP Coordinate Distinct Chromatin Remodeling Programs in Vascular Smooth Muscle Plasticity. AHA Journals. [Link]

  • Dysregulation of the p300/CBP histone acetyltransferases in human cancer. PMC. [Link]

  • Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors. ACS Publications. [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. MDPI. [Link]

  • Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. PMC. [Link]

  • Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition. PMC. [Link]

  • Modulating the masters: chemical tools to dissect CBP and p300 function. PMC. [Link]

  • Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4. ResearchGate. [Link]

  • CBP and p300 are redundant and are specifically required for H3K18ac and H3K27ac in cells. ResearchGate. [Link]

  • p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer. bioRxiv. [Link]

  • A CRISPR Interference of CBP and p300 Selectively Induced Synthetic Lethality in Bladder Cancer Cells In Vitro. PMC. [Link]

  • p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer. PubMed. [Link]

  • Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines. PubMed. [Link]

  • siRNA-mediated knockdown of P300/CBP unveils a pivotal role in ES. ResearchGate. [Link]

  • CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of CBP/p300 Inhibitors and Degraders: A Guide for Drug Discovery Professionals

In the landscape of epigenetic drug discovery, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 have emerged as critical targets, particularly in oncology.[1][2] These proteins are master...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of epigenetic drug discovery, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 have emerged as critical targets, particularly in oncology.[1][2] These proteins are master regulators of gene expression, wielding influence through two key mechanisms: their intrinsic histone acetyltransferase (HAT) activity and their function as protein scaffolds that assemble transcriptional machinery.[2][3][4] Dysregulation of CBP/p300 is a hallmark of various cancers, driving oncogenic gene expression programs and promoting tumor growth and survival.[5][6]

This guide provides an in-depth, head-to-head comparison of the two dominant strategies for therapeutically targeting CBP/p300: small-molecule inhibition and targeted protein degradation. We will delve into the mechanistic nuances, comparative efficacy, and the strategic rationale behind choosing one modality over the other, supported by experimental data and detailed protocols for key validation assays.

The Target: Understanding the Multifaceted Role of CBP/p300

CBP and p300 are large, multi-domain proteins that, despite high sequence homology, can have non-redundant functions.[2][7] Their critical roles in transcription are mediated primarily through:

  • "Writer" Function (HAT Activity): The HAT domain catalyzes the acetylation of lysine residues on histones (notably H3K27ac and H3K18ac) and other non-histone proteins.[2] This action "relaxes" chromatin, making it accessible for transcription, and directly modulates the activity of other proteins.[2][6] H3K27ac is a key epigenetic mark of active enhancers and promoters.[2]

  • "Reader" Function (Bromodomain): The bromodomain recognizes and binds to acetylated lysine residues, a crucial step for tethering the CBP/p300 complex to active chromatin regions.[1]

  • Scaffolding Function: Beyond their enzymatic and reading roles, CBP/p300 act as essential scaffolds, recruiting a multitude of transcription factors and components of the basal transcription machinery to orchestrate the assembly of the active enhanceosome complex.[2][3][4]

This multifaceted nature is precisely why targeting CBP/p300 is both a promising and complex therapeutic strategy. The choice between inhibition and degradation hinges on which of these functions one aims to disrupt.

Mechanisms of Action: A Tale of Two Modalities

Small-molecule inhibitors and degraders (such as Proteolysis-Targeting Chimeras or PROTACs) operate via fundamentally different mechanisms to neutralize CBP/p300 activity.

Small-Molecule Inhibitors: Occupancy-Driven Blockade

Inhibitors function by binding to a specific domain of the CBP/p300 protein, most commonly the HAT domain or the bromodomain, thereby blocking its function.

  • HAT Inhibitors (e.g., A-485, C646): These molecules typically compete with acetyl-CoA or the histone substrate, preventing the acetylation of target proteins.[1][8]

  • Bromodomain Inhibitors (e.g., CCS1477/Inobrodib, GNE-049): These compounds occupy the acetyl-lysine binding pocket of the bromodomain, preventing CBP/p300 from "reading" the epigenetic landscape and localizing to active enhancers.[3][9]

The key limitation of inhibitors is that they only block the function of the targeted domain. The protein itself, along with its other functional domains and scaffolding capabilities, remains intact. This can lead to partial or incomplete suppression of the target's overall biological activity.[10][11]

G HAT HAT Domain Transcription Transcription HAT->Transcription Acetylation BRD Bromodomain BRD->Transcription Localization Scaffold Scaffolding Domains Scaffold->Transcription Assembly Inhibitor Inhibitor Inhibitor->HAT Blocks Catalysis Inhibitor->BRD Blocks Binding

Mechanism of CBP/p300 Inhibitors.
Targeted Protein Degraders (PROTACs): Event-Driven Elimination

PROTACs are heterobifunctional molecules composed of a warhead that binds to the target protein (CBP/p300), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or VHL), and a linker connecting the two.

This elegant strategy hijacks the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC forms a ternary complex between CBP/p300 and the E3 ligase, leading to the polyubiquitination of CBP/p300, which marks it for destruction by the proteasome.

Crucially, after degradation, the PROTAC is released and can act catalytically to induce the degradation of another target protein molecule. This event-driven mechanism means that degraders can have a more profound and sustained effect than occupancy-driven inhibitors.[12] Most importantly, degradation removes the entire protein, ablating not only its catalytic and reader functions but also its critical scaffolding roles, which inhibitors cannot address.[10][13]

G PROTAC Degrader (PROTAC) CBP_p300 CBP/p300 PROTAC->CBP_p300 Binds E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex CBP_p300->Ternary_Complex E3_Ligase->Ternary_Complex Ub_CBP_p300 Poly-ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ub Ub Proteasome Proteasome Ub_CBP_p300->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Mechanism of CBP/p300 Degraders (PROTACs).

Head-to-Head Performance: Efficacy in Preclinical Models

Experimental evidence increasingly demonstrates that the complete removal of CBP/p300 via degradation leads to more potent and distinct biological outcomes compared to inhibition alone.

Potency and Efficacy

Studies directly comparing inhibitors and degraders in the same cancer cell lines consistently show that degraders exhibit superior anti-proliferative activity. For instance, the degrader dCBP-1 is exceptionally potent at killing multiple myeloma cells, with activity more pronounced than that of CBP/p300 inhibitors.[11] Similarly, in prostate cancer models, the degrader CBPD-409 was found to be much more potent and efficacious at inhibiting tumor growth than the inhibitors CCS1477 and GNE-049.[14][15]

CompoundModalityTarget DomainRepresentative IC50 / DC50Cancer TypeReference
A-485 InhibitorHAT~60 nM (p300 HAT)Hematological, Prostate[8]
CCS1477 (Inobrodib) InhibitorBromodomainGI50: 5-41 nMMultiple Myeloma[16]
GNE-049 InhibitorBromodomainIC50: 1.1 nM (CBP)Prostate[3]
dCBP-1 DegraderBromodomain (GNE-781 warhead)Near-complete degradation at 10-1000 nMMultiple Myeloma[13][17][18]
JQAD1 DegraderHAT (A-485 warhead)DC50 < 500 nM (EP300)Neuroblastoma[19][20]
JET-209 DegraderBromodomainDC50: 0.05 nM (CBP), 0.2 nM (p300)Leukemia[21]
CBPD-409 DegraderBromodomainDC50: 0.2-0.4 nMProstate Cancer[14]

Note: IC50/GI50 values represent concentration for 50% inhibition of activity/growth. DC50 values represent concentration for 50% degradation of the target protein.

Impact on Epigenome and Transcriptome

The superiority of degraders is starkly evident when examining downstream molecular effects.

  • Histone Acetylation: While both modalities reduce H3K27ac levels, degraders do so more profoundly. Studies have shown that near-complete loss of H3K27ac could not be achieved with inhibitors at equivalent doses that caused potent degradation.[22][23] For example, the degrader CBPD-409 was found to more effectively repress H3K27ac and H2B N-terminal acetylation (H2BNTac) compared to the bromodomain inhibitor GNE-049.[10]

  • Gene Expression: The more potent effect of degraders on the epigenome translates to a stronger and broader suppression of oncogenic gene programs. In prostate cancer cells, over 45% of the genes downregulated by the degrader CBPD-409 were not comparably suppressed by bromodomain inhibitors.[10][15] This is likely due to the elimination of the scaffolding function of CBP/p300, which is critical for the expression of key oncogenes like MYC and androgen receptor (AR) target genes.[10][11]

Strategic Considerations: When to Inhibit vs. When to Degrade

The choice between an inhibitor and a degrader is a critical strategic decision in drug development, driven by the specific biology of the target cancer.

The Case for Degradation: Overcoming the Limitations of Inhibition
  • Abolishing Scaffolding Functions: For cancers reliant on the structural role of CBP/p300 in maintaining large transcriptional complexes (e.g., at super-enhancers driving MYC or AR signaling), degradation is the superior strategy.[10][11] Inhibitors, which leave the protein scaffold intact, may have only partial effects on the activity of these complexes.[11]

  • Increased Potency and Duration: The catalytic nature of PROTACs means they can be effective at lower concentrations and may provide a more durable pharmacodynamic effect, as re-synthesis of the entire protein is required to restore function.

  • Overcoming Resistance: Cancers can develop resistance to inhibitors through mutations in the drug-binding site. Degraders may still be effective as they do not require high-affinity binding to induce degradation.

The Rise of Selectivity: p300-Selective Degraders

A compelling rationale for a more nuanced degradation strategy comes from the concept of synthetic lethality . Many cancers, including specific types of lung and hematopoietic cancers, harbor loss-of-function mutations in CREBBP (the gene for CBP).[8][24] These CBP-deficient cells become uniquely dependent on the paralog protein, p300, for their survival.[8][24]

This creates a therapeutic window: a molecule that selectively degrades p300 while sparing CBP would be highly toxic to these CBP-deficient cancer cells but should have a much-improved safety margin in normal tissues where CBP is present and functional.[23][25] This has spurred the development of p300-selective degraders, which have shown potent anti-tumor activity specifically in CBP-deficient preclinical models.[23][25]

G cluster_0 Normal Cell cluster_1 CBP-deficient Cancer Cell CBP_normal CBP (Functional) Viability_normal Cell Viability CBP_normal->Viability_normal Compensates p300_normal p300 (Functional) CBP_cancer CBP (Loss of Function) Addiction Addicted to p300 CBP_cancer->Addiction p300_cancer p300 (Functional) Viability_cancer Cell Viability p300_Degrader p300-Selective Degrader p300_Degrader->p300_normal Degrades p300 p300_Degrader->p300_cancer Degrades p300 Apoptosis Apoptosis p300_Degrader->Apoptosis

Synthetic Lethality with p300-Selective Degraders.

Experimental Protocols for Comparative Analysis

To ensure trustworthy and reproducible comparisons between inhibitors and degraders, rigorous, well-controlled experiments are essential. Below are step-by-step methodologies for core assays.

Western Blot for Target Degradation

This protocol validates the primary mechanism of a degrader: the reduction of total protein levels.

Objective: To quantify the levels of CBP and p300 protein in cancer cells following treatment with a degrader versus an inhibitor.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MM.1S for multiple myeloma, VCaP for prostate cancer) in 6-well plates. Allow cells to adhere and grow to 70-80% confluency. Treat cells with a dose-response of the degrader (e.g., 0.1 nM to 1000 nM), the parent inhibitor (at an equimolar concentration to the degrader's warhead), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize CBP/p300 band intensity to the loading control. Compare the protein levels in treated samples to the vehicle control to determine the percentage of degradation.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac

This protocol assesses the functional consequence of CBP/p300 modulation on a key epigenetic mark.

Objective: To map the genome-wide changes in H3K27ac occupancy at enhancers and promoters following treatment.

Methodology:

  • Cell Treatment and Cross-linking: Treat cells as described above (e.g., for 6-24 hours). Cross-link proteins to DNA by adding formaldehyde directly to the culture media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Sonicate the chromatin to shear DNA into fragments of 200-500 bp.

  • Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin (e.g., 10-25 µg) overnight at 4°C with an antibody specific for H3K27ac. A parallel IP with a non-specific IgG antibody should be run as a negative control.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-DNA complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and an input control (a sample of the starting chromatin). Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Align sequencing reads to the reference genome. Use software like MACS2 to call peaks (regions of H3K27ac enrichment). Compare the H3K27ac signal at specific genomic regions (e.g., super-enhancers of MYC) between inhibitor-, degrader-, and vehicle-treated samples to quantify changes in histone acetylation.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This protocol measures the phenotypic outcome of CBP/p300 targeting on cancer cell growth.

Objective: To determine the IC50 (for inhibitors) or GI50 (for degraders) values and compare the anti-proliferative effects of the compounds.

Methodology:

  • Cell Seeding: Seed cancer cells into opaque-walled 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor and degrader. Treat the cells with a range of concentrations and include a vehicle control.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours to 6 days).

  • Assay Procedure (CellTiter-Glo®): Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC50/GI50 value.

Conclusion and Future Perspectives

The development of targeted protein degraders has opened a new and powerful front in the campaign against CBP/p300-driven cancers. Experimental data clearly demonstrates that by eliminating the entire protein, degraders can achieve a more profound and comprehensive shutdown of oncogenic transcriptional programs than is possible with domain-specific inhibitors. This is particularly relevant for disrupting the non-catalytic scaffolding functions of CBP/p300, which are critical for maintaining the integrity of oncogenic enhanceosomes.

The future of this field lies in precision. The development of paralog-selective degraders, such as those targeting p300 in CBP-deficient tumors, exemplifies a sophisticated strategy to exploit cancer-specific vulnerabilities while potentially widening the therapeutic window. As our understanding of the distinct roles of CBP and p300 in different cancer contexts deepens, so too will our ability to design and deploy these next-generation therapeutics with greater efficacy and safety. For drug development professionals, the choice is no longer just whether to target CBP/p300, but how—and the evidence increasingly suggests that for many applications, degradation is the superior path forward.

References

  • Ogiwara, H. et al. (2016). Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. Cancer Discovery, 6(4), 430-45. [Link]

  • Jin, L. et al. (2017). Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer. Cancer Research. [Link]

  • Picaud, S. et al. (2022). CBP/p300 bromodomain: new promising epigenetic target. Visualized Cancer Medicine. [Link]

  • Maple, H. et al. (2025). Development of p300-targeting degraders with enhanced selectivity and onset of degradation. RSC Medicinal Chemistry. [Link]

  • Kadoch, C. (2016). Lifting up the HAT: synthetic lethal screening reveals a novel vulnerability at the CBP-p300 axis. PMC. [Link]

  • ResearchGate. (2019). A-485 inhibits cell growth in NSCLC cell lines. ResearchGate. [Link]

  • Xu, W. et al. (2022). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. PMC. [Link]

  • Vannam, R. et al. (2021). Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. PubMed. [Link]

  • ResearchGate. (n.d.). Functions of CBP/p300 as scaffold, bridge, and lysine acetyl transferase (KAT) activity. ResearchGate. [Link]

  • CellCentric. (n.d.). A first-in-class p300/CBP bromodomain inhibitor for the treatment of prostate cancer and hematologic malignancies. CellCentric. [Link]

  • Wang, M. et al. (2023). Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins. Journal of Medicinal Chemistry. [Link]

  • Chen, Z. et al. (2024). Discovery of Novel PROTAC Degraders of p300/CBP as Potential Therapeutics for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Labrecque, M. P. et al. (2024). p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer. bioRxiv. [Link]

  • Maple, H. et al. (2025). Development of p300-targeting degraders with enhanced selectivity and onset of degradation. PMC. [Link]

  • Chen, Z. et al. (2024). Discovery of CBPD-409 as a Highly Potent, Selective, and Orally Efficacious CBP/p300 PROTAC Degrader for the Treatment of Advanced Prostate Cancer. UroToday. [Link]

  • ResearchGate. (n.d.). Silencing of CBP and p300 effects global levels of H3K27ac and... ResearchGate. [Link]

  • Dyson, N. J. (2023). Dysregulation of the p300/CBP histone acetyltransferases in human cancer. PMC. [Link]

  • Jiang, X. et al. (2024). The important role of the histone acetyltransferases p300/ CBP in cancer and the promising anticancer effects of p300/CBP inhibitors. Molecular and Cellular Biochemistry. [Link]

  • BioWorld. (2026). p300/CBP bromodomain inhibitors. BioWorld. [Link]

  • Brooks, N. et al. (n.d.). CCS1477: A novel small molecule inhibitor of p300/CBP for the treatment of acute myeloid leukaemia and multiple myeloma. CellCentric. [Link]

  • Labrecque, M. P. et al. (2024). p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer. bioRxiv. [Link]

  • Gentile, D. et al. (2024). Targeting CBP and p300: Emerging Anticancer Agents. MDPI. [Link]

  • ClinicalTrials.gov. (n.d.). Study to Evaluate CCS1477 (Inobrodib) in Haematological Malignancies. ClinicalTrials.gov. [Link]

  • University of Houston. (n.d.). Evaluating the Efficacy of CBP/p300 Inhibitors and Degraders As ADC/DAC Conjugates in Cancer Therapy. UH Institutional Repository. [Link]

  • Spencer, G. et al. (2024). Investigating the Therapeutic Potential of the Novel CBP/p300 Protein Degrader CBPD409 in Multiple Myeloma. Blood. [Link]

  • Weiner, A. et al. (2020). Differential contribution of p300 and CBP to regulatory element acetylation in mESCs. PMC. [Link]

  • ResearchGate. (2025). (PDF) Development of p300-targeting Degraders with enhanced selectivity and onset of degradation. ResearchGate. [Link]

  • Bio-Techne. (n.d.). PROTAC® Degrader Development Targeting p300 with Enhanced Selectivity. Bio-Techne. [Link]

  • Sbardella, G. et al. (n.d.). Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. ACS Publications. [Link]

  • Russell, M. R. et al. (n.d.).

Sources

Comparative

Validating on-target effects of CBP/p300 ligand 2 using siRNA.

As a Senior Application Scientist specializing in targeted protein degradation, I frequently consult with drug development teams on how to rigorously validate the specificity of novel proteolysis-targeting chimeras (PROT...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted protein degradation, I frequently consult with drug development teams on how to rigorously validate the specificity of novel proteolysis-targeting chimeras (PROTACs). Today, we are analyzing CBP/p300 ligand 2 , the core target-binding moiety utilized to synthesize potent heterobifunctional degraders like dCBP-1 1.

While demonstrating high degradation efficiency (DC50) is straightforward, proving that the resulting cellular phenotype is exclusively due to CBP/p300 engagement requires a self-validating genetic system. In this guide, we will objectively compare CBP/p300 targeted modalities and explore how to use siRNA-mediated epistasis to definitively validate the on-target effects of CBP/p300 ligand 2.

Mechanistic Rationale: The Role of CBP/p300 in Oncogenesis

CREB-binding protein (CBP) and p300 are paralogous histone acetyltransferases (HATs) that function as critical co-activators for androgen receptor (AR) signaling in prostate cancer. They orchestrate the acetylation of histones—specifically multi-site histone H2B N-terminal acetylation (H2BNTac)—which is essential for maintaining oncogenic enhanceosomes 2.

Traditional bromodomain inhibitors only block the reader pocket of these proteins, often leaving the catalytic HAT domain active. In contrast, PROTACs derived from CBP/p300 ligand 2 recruit Cereblon (CRBN) E3 ligase to ubiquitinate and completely degrade the CBP/p300 complex, erasing H2BNTac and triggering profound apoptosis 3.

Pathway Ligand CBP/p300 Ligand 2 (e.g., dCBP-1 PROTAC) Target CBP / p300 Acetyltransferases Ligand->Target Binds & Degrades Histone H2BNTac / H3K27ac Enhancer Activation Target->Histone Catalyzes Oncogene AR Signaling & Tumor Proliferation Histone->Oncogene Drives siRNA siRNA (si-p300 + si-CBP) Target Validation siRNA->Target Silences mRNA

Mechanistic pathway of CBP/p300-driven enhancer activation and targeted PROTAC degradation.

Quantitative Data Comparison: CBP/p300 Targeting Modalities

To understand why PROTACs derived from CBP/p300 ligand 2 are superior to traditional inhibitors, we must look at the quantitative performance across prostate cancer models (e.g., LNCaP, 22Rv1). However, the extreme potency of PROTACs also increases the risk of off-target neo-substrate degradation, making siRNA validation critical.

Targeting ModalityRepresentative AgentMechanism of ActionTarget SpecificityEfficacy (DC50 / IC50)Cellular Phenotype
PROTAC Degrader dCBP-1 (via Ligand 2)Cereblon-mediated ubiquitination & degradationCBP & p300DC50: ~1–5 nM Complete ablation of H2BNTac; profound apoptosis.
Bromodomain Inhibitor CCS1477Competitive binding to bromodomain pocketCBP & p300IC50: ~130 nM Partial suppression of enhancer activity; cytostatic.
Genetic Silencing si-p300 + si-CBPRNA interference (mRNA cleavage)CBP & p300Knockdown >80% Phenocopies PROTAC; validates on-target dependency.

The Self-Validating Protocol: Epistasis via siRNA Knockdown

The Causality of Epistasis: How do we prove that the toxicity of CBP/p300 ligand 2 is strictly due to CBP/p300 degradation and not an off-target effect? We use a self-validating genetic principle called epistasis. By using siRNA to knock down CBP and p300, we create a "target-null" background. If treating these target-null cells with the PROTAC yields no additional toxicity compared to vehicle, the ligand is perfectly on-target. If viability drops further, the ligand possesses off-target liabilities.

The Causality of Dual Knockdown: p300 and CBP are highly homologous paralogs. Knocking down only p300 triggers a compensatory upregulation of CBP, which masks the phenotypic effect 4. Therefore, simultaneous siRNA depletion of both targets is mandatory to accurately phenocopy the pan-degradation profile of the PROTAC.

Workflow Culture 1. Cell Culture (LNCaP/22Rv1) Transfect 2. siRNA Transfection (Dual KD: p300+CBP) Culture->Transfect Treat 3. Ligand 2 Treatment (PROTAC dCBP-1) Transfect->Treat Assay 4. Validation Assays (Epistasis Analysis) Treat->Assay

Step-by-step workflow for siRNA-mediated validation of PROTAC on-target specificity.

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding

  • Cultivate LNCaP or 22Rv1 prostate cancer cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed cells in 6-well plates at a density of 3×105 cells/well.

    • Scientific Insight: Optimal confluency (60-70% at the time of transfection) is critical. Over-confluent cells exhibit reduced lipid-mediated siRNA uptake, while under-confluent cells may suffer from lipid toxicity.

Phase 2: Dual siRNA Transfection

  • Prepare two transfection master mixes using Lipofectamine RNAiMAX:

    • Cohort A (Control): Non-targeting siRNA (si-NT) at 50 nM final concentration.

    • Cohort B (Target-Null): A pooled mixture of si-p300 (25 nM) and si-CBP (25 nM) to achieve a 50 nM total concentration.

  • Incubate the lipid-RNA complexes for 15 minutes at room temperature, then add dropwise to the respective wells.

  • Incubate for 48 hours to allow for complete mRNA clearance and protein turnover.

Phase 3: Ligand / PROTAC Treatment (The Epistasis Assay)

  • After 48 hours of siRNA knockdown, aspirate the media and replace it with fresh media containing either:

    • Vehicle (0.1% DMSO)

    • CBP/p300 ligand 2 PROTAC (e.g., dCBP-1) at 10x its established DC50 (e.g., 50 nM).

  • Incubate for an additional 72 hours.

Phase 4: Molecular and Phenotypic Readouts

  • Western Blotting: Harvest lysates and probe for p300, CBP, H2BNTac, AR, and GAPDH.

    • Validation Check: Ensure Cohort B shows >80% reduction in p300/CBP bands compared to Cohort A. Confirm that dCBP-1 successfully degrades the targets in Cohort A.

  • Cell Viability (CellTiter-Glo): Measure ATP luminescence to assess proliferation.

    • Validation Check: Cohort B (Vehicle) should show significantly reduced viability compared to Cohort A (Vehicle), proving the genetic dependency. Crucially, Cohort B treated with dCBP-1 must show no statistically significant difference in viability compared to Cohort B (Vehicle). This lack of additive toxicity confirms that CBP/p300 ligand 2 is highly specific and devoid of off-target lethalities.

References

  • CBP/p300 ligand 2 | MedChemExpress Source: MedChemExpress URL
  • Source: National Institutes of Health (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed (NIH)

Sources

Validation

Deciphering the Paralog Conundrum: A Comprehensive Guide to Distinguishing CBP and p300 Activities

CREB-binding protein (CBP, KAT3A) and p300 (EP300, KAT3B) are highly homologous histone acetyltransferases (HATs) and transcriptional co-activators. Despite sharing over 60% overall sequence identity and near-identical c...

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Author: BenchChem Technical Support Team. Date: April 2026

CREB-binding protein (CBP, KAT3A) and p300 (EP300, KAT3B) are highly homologous histone acetyltransferases (HATs) and transcriptional co-activators. Despite sharing over 60% overall sequence identity and near-identical catalytic domains, emerging evidence reveals they are not entirely redundant. For instance, CBP-deficient cancers exhibit a profound synthetic lethal dependency on p300, making the selective targeting of these paralogs a "holy grail" in precision oncology[1].

As an Application Scientist, I frequently encounter the challenge of isolating the specific genomic and proteomic contributions of these paralogs. This guide provides a critical comparison of the latest pharmacological tools and outlines self-validating experimental workflows to definitively distinguish CBP and p300 activities in your models.

Section 1: The Pharmacological Toolkit: Inhibitors vs. Degraders

Historically, distinguishing CBP and p300 was hindered by the lack of selective probes. Early generation inhibitors lacked potency and selectivity. Today, the landscape is dominated by advanced catalytic inhibitors and PROTAC-mediated degraders[2].

  • Pan-CBP/p300 Catalytic Inhibitors (e.g., A-485): is a potent, acetyl-CoA competitive inhibitor that targets the HAT domains of both CBP and p300[3]. While excellent for broadly suppressing H3K27 and H3K18 acetylation, it cannot distinguish between the two paralogs.

  • Pan-CBP/p300 Degraders (e.g., dCBP-1): is a heterobifunctional PROTAC that hijacks the CRBN E3 ligase to induce rapid, near-complete degradation of both CBP and p300[4]. It is exceptionally potent at ablating oncogenic enhancer activity driving MYC expression[5].

  • Paralog-Selective Degraders (e.g., JQAD1 & iP300w-series): Recent breakthroughs have yielded degraders with enhanced selectivity. For example, JQAD1 exhibits delayed but preferential degradation of p300 over CBP, while newer iP300w-based degraders achieve p300 degradation with minimal impact on CBP[6].

Quantitative Comparison of CBP/p300 Modulators
CompoundClassPrimary Target(s)Mechanism of ActionKey Application
A-485 Small Molecule InhibitorCBP / p300 (HAT domain)Competes with Acetyl-CoA; inhibits H3K27ac/H3K18acBroad suppression of enhancer-mediated transcription[3]
CBP30 Bromodomain InhibitorCBP / p300 (Bromodomain)Blocks acetyl-lysine readingAnti-inflammatory; disrupts transcription factor recruitment[2]
dCBP-1 PROTAC DegraderCBP / p300CRBN-mediated proteasomal degradationAcute depletion of CBP/p300 to study enhancer collapse[4]
JQAD1 PROTAC Degraderp300 (Selective over CBP)CRBN-mediated proteasomal degradationIsolating p300-specific transcriptional dependencies[6]

Section 2: Mechanistic Pathways & Vulnerabilities

Understanding the causality behind these tools requires mapping their mechanism of action. CBP and p300 are recruited by transcription factors to enhancer regions, where they acetylate histone H3 at lysine 27 (H3K27ac). This epigenetic mark recruits bromodomain-containing proteins like BRD4, which subsequently drive the expression of oncogenes such as MYC[1]. PROTACs like dCBP-1 short-circuit this pathway by inducing the physical destruction of the HATs.

G TF Transcription Factor Enhancer Enhancer DNA TF->Enhancer Binds CBP_p300 CBP / p300 TF->CBP_p300 Recruits H3K27ac H3K27 Acetylation CBP_p300->H3K27ac Catalyzes (HAT) Proteasome Proteasomal Degradation CBP_p300->Proteasome Degraded by BRD4 BRD4 Recruitment H3K27ac->BRD4 Recognized by MYC MYC Expression BRD4->MYC Drives dCBP1 dCBP-1 (PROTAC) dCBP1->CBP_p300 Binds CRBN CRBN E3 Ligase dCBP1->CRBN Recruits CRBN->CBP_p300 Ubiquitinates

CBP/p300 enhancer-mediated transcription pathway and targeted degradation by dCBP-1.

Section 3: Self-Validating Experimental Protocols

To rigorously distinguish the activities of CBP and p300, researchers must move beyond simple Western blots and employ dynamic, high-resolution assays. Below are two field-proven protocols designed to validate paralog-specific targeting and functional outcomes.

Protocol 1: Endogenous HiBiT Knock-in Assay for Degradation Kinetics

Causality & Experience: Traditional Western blotting captures steady-state protein levels but misses the acute kinetics of PROTAC-mediated degradation. By endogenously tagging CBP and p300 with a HiBiT tag using CRISPR/Cas9, we create a self-validating, real-time luminescence system to quantify paralog-specific degradation[6].

Step-by-Step Methodology:

  • CRISPR/Cas9 Engineering: Design sgRNAs targeting the N-terminus of endogenous EP300 or CREBBP loci in a haploid cell line (e.g., HAP1) stably expressing LgBiT. Co-transfect with a single-stranded oligodeoxynucleotide (ssODN) donor containing the 11-amino-acid HiBiT sequence.

  • Clonal Isolation & Validation: Isolate single-cell clones and validate homozygous HiBiT integration via PCR and basal luminescence reading.

  • Compound Treatment: Seed HiBiT-tagged cells in 384-well white opaque plates at 10,000 cells/well. Treat with a concentration gradient (10 nM – 10 μM) of the test degrader (e.g., JQAD1 for p300 selectivity, dCBP-1 as a pan-degrader control).

  • Time-Course Luminescence Readout: At specific intervals (1 h, 6 h, 24 h, 48 h), add the Nano-Glo HiBiT Lytic Reagent. The HiBiT tag binds LgBiT to form a functional NanoLuc luciferase.

  • Quantification: Measure luminescence. A decrease in signal directly correlates with the degradation of the specific paralog. Paralog selectivity is confirmed if the p300-HiBiT signal diminishes while the CBP-HiBiT signal remains stable.

Workflow Step1 CRISPR/Cas9 HiBiT Knock-in Step2 Selective Degrader Treatment Step1->Step2 Step3 LgBiT Substrate Addition Step2->Step3 Step4 Luminescence Quantification Step3->Step4

Workflow for the endogenous HiBiT knock-in assay to measure degradation kinetics.

Protocol 2: CUT&RUN Sequencing for Paralog-Specific Chromatin Occupancy

Causality & Experience: While ChIP-seq is standard, it suffers from high background and requires millions of cells. CUT&RUN (Cleavage Under Targets and Release Using Nuclease) utilizes targeted micrococcal nuclease (MNase) cleavage, offering higher signal-to-noise ratios. A critical failure point I frequently observe is antibody cross-reactivity. Because CBP and p300 share high homology, you must validate your antibodies in knockout lysates prior to CUT&RUN; otherwise, the assay is fundamentally compromised.

Step-by-Step Methodology:

  • Cell Preparation & Permeabilization: Harvest 500,000 cells (e.g., CBP-deficient vs. WT cancer cells). Wash and bind to Concanavalin A-coated magnetic beads. Permeabilize using a digitonin-containing wash buffer.

  • Antibody Targeting: Incubate overnight at 4°C with highly validated, paralog-specific antibodies (e.g., anti-p300 or anti-CBP).

  • pAG-MNase Binding: Wash cells to remove unbound antibody and incubate with Protein A/G-MNase fusion protein for 1 hour at 4°C.

  • Targeted Cleavage & Release: Activate MNase by adding CaCl2 and incubate at 0°C for 30 minutes. Stop the reaction with an EGTA/RNase A stop buffer. The MNase cleaves DNA specifically adjacent to the CBP or p300 binding sites.

  • DNA Extraction & Sequencing: Isolate the released DNA fragments using a column-based purification kit. Prepare libraries and perform paired-end sequencing.

  • Bioinformatic Analysis: Map reads to the reference genome. Perform differential binding analysis to identify unique p300 vs. CBP enhancer occupancy, particularly at super-enhancers driving oncogenes like MYC.

Conclusion

Distinguishing the specific activities of CBP and p300 is no longer limited by the constraints of pan-inhibitors. By integrating paralog-selective degraders with high-resolution, self-validating assays like endogenous HiBiT tagging and CUT&RUN, researchers can precisely map the unique epigenetic landscapes governed by these critical co-activators. This precision is paramount for exploiting synthetic lethalities in CBP-deficient malignancies and advancing the next generation of epigenetic therapeutics.

References

  • Title: Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours Source: Nature / PubMed Central (NIH) URL: [Link]

  • Title: Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression Source: Cancer Discovery (AACR Journals) URL: [Link]

  • Title: Development of p300-targeting degraders with enhanced selectivity and onset of action Source: PubMed Central (NIH) URL: [Link]

Sources

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